PF-05020182
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMCIALHJMEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-05020182 on Kv7 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (also known as KCNQ channels) are critical regulators of neuronal excitability.[1] The M-current, a low-threshold, non-inactivating potassium current mediated primarily by the heteromeric assembly of Kv7.2 and Kv7.3 subunits, plays a pivotal role in stabilizing the resting membrane potential and suppressing repetitive firing.[2] Consequently, openers of these channels are a promising therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy.[3] PF-05020182 is a novel Kv7 channel opener that has demonstrated potent anticonvulsant activity.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on Kv7 channels, detailing its electrophysiological effects, binding site, and in vivo efficacy, along with the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is an orally active opener of neuronal Kv7 channels.[5][6] Its primary mechanism of action is to facilitate the activation and/or delay the deactivation of Kv7 channels, leading to an increase in the M-current.[3][7] This enhancement of the potassium current hyperpolarizes the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential and thereby reducing overall neuronal excitability.[1] This effect is particularly beneficial in controlling the spontaneous and excessive electrical activity that underlies epileptic seizures.[3]
Electrophysiological Effects
The primary method for characterizing the effects of this compound on Kv7 channels is whole-cell patch-clamp electrophysiology. These studies have revealed that this compound potentiates currents mediated by several Kv7 channel subtypes. The compound shows a preference for neuronal channels over the cardiac Kv7.1/KCNE1 channels, which is a desirable property for minimizing cardiac side effects.[8]
The potency of this compound has been quantified by determining its half-maximal effective concentration (EC50) on various human Kv7 channel subtypes expressed in heterologous systems like HEK293 cells.
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Table 1: Potency of this compound on different human Kv7 channel subtypes. Data sourced from MedchemExpress.[5][6]
Binding Site
While the precise crystal structure of this compound bound to a Kv7 channel has not been published, mutagenesis studies and comparisons with other Kv7 openers like retigabine (B32265) strongly suggest a specific binding pocket. The key residue for the action of many Kv7 openers is a tryptophan located in the S5 transmembrane segment (W236 in Kv7.2).[9] It is highly probable that this compound also interacts with this hydrophobic pocket, thereby stabilizing the open conformation of the channel.
In Vivo Efficacy: Anticonvulsant Activity
The anticonvulsant properties of this compound have been demonstrated in preclinical rodent models, most notably the Maximal Electroshock (MES) seizure test.[3][4][5][6] The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[3][8] In this assay, this compound dose-dependently decreased the number of animals exhibiting the tonic hindlimb extension phase of the seizure, which is the key endpoint of the test.[3][10] This in vivo activity is consistent with its in vitro mechanism of reducing neuronal hyperexcitability.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound Action
Figure 1: Signaling pathway of this compound on Kv7 channels.
Experimental Workflow for Characterization
Figure 2: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for recording ion channel activity from cells expressing specific channel subtypes.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, and 10 phosphocreatine. The pH is adjusted to 7.3 with KOH.[2]
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution.
-
A gigaohm seal is formed between the pipette tip and the membrane of a transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier. The holding potential is typically -80 mV.
-
-
Voltage Protocols:
-
Activation Curve: To determine the voltage-dependence of activation, cells are held at -80 mV and then depolarized to a series of test potentials (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents at a fixed repolarization potential (e.g., -60 mV) are measured and plotted against the prepulse potential. These data are then fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The effect of this compound is assessed by comparing the V1/2 in its absence and presence.
-
Deactivation Kinetics: To measure the rate of channel closing, channels are first opened with a depolarizing step (e.g., to 0 mV) and then repolarized to a negative potential (e.g., -100 mV) to induce deactivation. The decay of the tail current is fitted with an exponential function to determine the deactivation time constant.
-
Maximal Electroshock (MES) Seizure Test
This is a standard in vivo model for assessing the efficacy of potential anticonvulsant drugs.
-
Animals:
-
Male Sprague-Dawley rats (weighing approximately 130 ± 20 grams) are typically used.[5]
-
-
Drug Administration:
-
This compound is administered, often orally (p.o.), at various doses. A vehicle control group is also included. The test is conducted at the time of predicted peak effect of the compound.
-
-
MES Procedure:
-
Corneal electrodes are placed on the eyes of the rat. A local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas prior to electrode placement to minimize discomfort.[8]
-
A high-frequency electrical stimulus (e.g., 60 Hz alternating current at 150 mA for 0.2 seconds) is delivered through the electrodes to induce a seizure.[8]
-
-
Endpoint Measurement:
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8] An animal is considered protected if it does not exhibit this behavior.
-
The percentage of animals protected at each dose is calculated, and a dose-response curve is generated to determine the median effective dose (ED50).
-
Conclusion
This compound is a potent Kv7 channel opener with a clear mechanism of action centered on the enhancement of the M-current, leading to a reduction in neuronal excitability. Its efficacy in the MES model provides strong evidence for its potential as an anticonvulsant. The detailed methodologies provided in this guide serve as a foundation for further research and development of this and similar compounds targeting Kv7 channels for the treatment of epilepsy and other neurological disorders.
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience [jneurosci.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of PF-05020182 for Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05020182 is a novel, orally active small molecule developed by Pfizer as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels. It was investigated as a potential treatment for epilepsy. Facilitating the activity of these channels reduces neuronal excitability, a key mechanism in controlling seizures. Preclinical studies demonstrated the in vitro potency of this compound on several Kv7 channel subtypes and its in vivo efficacy in a standard seizure model. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, including its mechanism of action, key experimental data, and detailed methodologies. The development of this compound appears to have been discontinued (B1498344) at the preclinical stage, as there is no public record of it entering clinical trials.
Introduction: The Role of Kv7 Channels in Epilepsy
Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability.[1] Specifically, heteromers of Kv7.2 and Kv7.3 subunits are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Enhancing the M-current by opening Kv7 channels is a validated therapeutic strategy for the treatment of epilepsy. The discovery of this compound was part of an effort to identify novel Kv7 channel openers with favorable drug-like properties.[1][2]
Discovery and Mechanism of Action
This compound was identified through a structure-activity relationship (SAR) and in vitro absorption, distribution, metabolism, and excretion (ADME) screening of a series of heterocyclic Kv7.2-7.5 channel openers.[1][2] Its chemical structure is a dimethoxypyrimidine derivative.[3]
The primary mechanism of action of this compound is the positive modulation of Kv7 channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This, in turn, helps to control the spontaneous electrical activity that characterizes epileptic seizures.[1][2]
Signaling Pathway
The opening of Kv7 channels by this compound has a direct impact on neuronal membrane potential. The following diagram illustrates the proposed signaling pathway.
References
The Pharmacology of PF-05020182: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a novel, orally active small molecule that functions as a potent opener of the Kv7 (KCNQ) family of voltage-gated potassium channels. Developed as a potential treatment for epilepsy, it represents a next-generation compound designed to improve upon earlier Kv7 channel modulators by offering a potentially enhanced safety profile. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, and available preclinical data.
Mechanism of Action
This compound exerts its pharmacological effects by directly activating Kv7 potassium channels. These channels are crucial regulators of neuronal excitability; their opening leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing. By potentiating the activity of these channels, this compound effectively dampens excessive neuronal firing that can lead to seizures.[1]
The compound has been shown to activate several subtypes of the Kv7 channel family, with a notable potency for the heteromeric Kv7.2/7.3 channels, which are predominantly expressed in the brain and are genetically linked to epilepsy.[2]
Signaling Pathway of this compound
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of seizure activity. This has been demonstrated in preclinical models of epilepsy.
In Vitro Activity
This compound has been characterized as an opener of human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels with the following half-maximal effective concentrations (EC50):
| Channel Subtype | EC50 (nM) |
| hKv7.2/7.3 | 334[2] |
| hKv7.4 | 625[2] |
| hKv7.3/7.5 | 588[2] |
In Vivo Efficacy
The anticonvulsant properties of this compound have been evaluated in the maximal electroshock (MES) seizure model in rats. In this model, the compound demonstrated a dose-dependent reduction in the occurrence of tonic hindlimb extension, a hallmark of generalized seizures.[1] While the dose-dependent nature of this effect is established, specific ED50 values are not publicly available. The compound is also known to be penetrant of the blood-brain barrier.[2]
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not available in the public domain. The compound is described as "orally active," indicating that it is absorbed following oral administration.[2]
Experimental Protocols
Detailed experimental protocols for the electrophysiological and in vivo studies are not fully described in the available literature. However, a general workflow can be conceptualized based on standard pharmacological testing procedures.
Conceptual Experimental Workflow
Clinical Development
There is no publicly available information regarding the clinical development or trial status of this compound. A search of Pfizer's publicly disclosed pipeline documents does not include this compound.
Conclusion
This compound is a potent Kv7 channel opener with demonstrated preclinical anticonvulsant activity. Its design, which avoids the aniline (B41778) moiety present in the first-generation Kv7 opener retigabine, suggests a strategic effort to mitigate potential safety liabilities. While the publicly available data confirms its mechanism of action and in vivo proof-of-concept, a comprehensive understanding of its pharmacokinetic profile and clinical potential is limited by the lack of detailed published data. Further disclosure of preclinical and any potential clinical findings would be necessary to fully evaluate the therapeutic promise of this compound.
References
PF-05020182: A Technical Overview of a Novel Anticonvulsant Kv7 Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a novel, orally active small molecule that has demonstrated potential as an anticonvulsant agent. Developed by Pfizer, it belongs to the dimethoxypyrimidine class of compounds.[1] Its mechanism of action centers on the potentiation of Kv7 (KCNQ) voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. By activating these channels, this compound effectively suppresses excessive neuronal firing, a hallmark of epileptic seizures. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Kv7 Channel Activation
This compound functions as a positive allosteric modulator of Kv7 channels, specifically targeting heteromeric Kv7.2/7.3 channels, which are predominantly expressed in neurons and are critical regulators of neuronal excitability.[1][2] It also demonstrates activity at Kv7.4 and heteromeric Kv7.3/7.5 channels.[1][2] Activation of these channels leads to an increase in the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces the likelihood of action potential generation. This targeted modulation of neuronal excitability forms the basis of its anticonvulsant effects.
Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical data, such as a specific ED50 in the Maximal Electroshock Seizure model and comprehensive pharmacokinetic parameters, are not publicly available.
In Vitro Potency
| Target | EC50 (nM) | Assay Type |
| Human Kv7.2/7.3 | 334 | Electrophysiology |
| Human Kv7.4 | 625 | Electrophysiology |
| Human Kv7.3/7.5 | 588 | Electrophysiology |
| Data sourced from MedchemExpress.[2] |
In Vivo Efficacy
| Animal Model | Effect |
| Rat Maximal Electroshock Seizure (MES) | Dose-dependent decrease in tonic extension convulsions.[3] |
| Specific dose-response data, including an ED50 value, is not publicly available. |
Physicochemical Properties
| Property | Value |
| Blood-Brain Barrier Penetration | Penetrable[2] |
| Detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles are not publicly available. |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not fully disclosed in the public domain. However, based on standard pharmacological practices, the following sections outline the likely methodologies employed.
In Vitro Electrophysiology: Kv7 Channel Activity
Objective: To determine the potency (EC50) of this compound on human Kv7 channel subtypes.
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3 for Kv7.2/7.3).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Pipette Solution (Intracellular): Contains a potassium-based solution to mimic the intracellular environment.
-
Bath Solution (Extracellular): Contains a physiological salt solution.
-
-
Voltage Protocol: A voltage-clamp protocol is applied to elicit Kv7 channel currents. This typically involves a holding potential (e.g., -80 mV) followed by depolarizing steps to activate the channels.
-
Compound Application: this compound is applied to the bath solution at increasing concentrations. The effect on the Kv7 current amplitude is measured at each concentration.
-
Data Analysis: The increase in current amplitude is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the formulation excipients only.
-
Time to Peak Effect: The test is conducted at the presumed time of peak plasma concentration of the compound.
-
Seizure Induction: A maximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.
-
Data Analysis: The percentage of animals protected at each dose is determined. This data can be used to calculate an ED50 (the dose that protects 50% of the animals), although this value is not publicly available for this compound.
Safety and Clinical Development
There is no publicly available information regarding the safety pharmacology of this compound, including its effects on cardiovascular, respiratory, and central nervous system parameters, which are standard components of preclinical safety evaluation.[4][5] Furthermore, a search of clinical trial registries reveals no registered clinical trials for this compound. Its current development status is unknown.
Conclusion
This compound is a potent Kv7 channel opener with demonstrated anticonvulsant activity in a preclinical model of generalized seizures. Its mechanism of action, centered on the enhancement of the M-current in neurons, provides a rational basis for its potential therapeutic use in epilepsy. However, a comprehensive evaluation of its potential is hampered by the limited availability of detailed in vivo efficacy, pharmacokinetic, and safety data in the public domain. Further disclosure of preclinical and any potential clinical data would be necessary to fully assess the therapeutic promise of this compound as a novel anticonvulsant agent.
References
The Structure-Activity Relationship of PF-05020182: A Technical Guide for Researchers
An In-depth Analysis of a Novel Kv7 Channel Opener for the Treatment of Epilepsy
Introduction
PF-05020182 is a novel, orally bioavailable opener of the Kv7 (KCNQ) family of voltage-gated potassium channels. Developed as a potential treatment for epilepsy, its mechanism of action centers on the potentiation of M-currents in neurons, leading to a reduction in neuronal hyperexcitability. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its quantitative activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and anticonvulsant therapies.
Core Compound Profile
This compound was developed as a follow-up to the first-generation Kv7 opener, retigabine. A key design objective was to mitigate the safety concerns associated with retigabine, specifically by replacing the aniline (B41778) ring to reduce the potential for the formation of reactive metabolites.[1] The core structure of this compound features a central dimethoxypyrimidine scaffold.
Quantitative Data Summary
The potency of this compound as a Kv7 channel opener has been quantified using in vitro electrophysiology and thallium flux assays. The half-maximal effective concentrations (EC50) for various Kv7 channel subtypes are summarized in the table below.
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334[2] |
| Kv7.4 | 625[2] |
| Kv7.3/7.5 | 588[2] |
Structure-Activity Relationship (SAR)
The SAR studies of this compound and its analogs have provided valuable insights into the chemical features essential for its activity. The molecule can be dissected into three key regions for SAR analysis: the dimethoxypyrimidine core, the piperidine (B6355638) moiety, and the amide linker.
-
Dimethoxypyrimidine Core: This central heterocyclic ring is a critical component for the compound's activity. Modifications to the methoxy (B1213986) groups can significantly impact potency.
-
Piperidine Moiety: Substitutions on the piperidine ring have been explored to optimize potency and pharmacokinetic properties. The nature and position of these substituents are crucial for interaction with the channel.
-
Amide Linker: The amide bond connecting the pyrimidine (B1678525) core and the piperidine-containing fragment plays a vital role in the overall conformation and binding of the molecule.
Detailed SAR data for specific analogs is proprietary to the developing pharmaceutical company and is not publicly available in extensive tables. The information provided is based on the general findings discussed in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Thallium Flux Assay
This high-throughput screening assay is used to functionally measure the activity of potassium channels.
Principle: Thallium ions (Tl+) can pass through open potassium channels and serve as a surrogate for potassium ions (K+). A Tl+-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to channel activity.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.
-
Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. The test compounds, including this compound and controls, are then added to the wells at various concentrations and incubated for a specified period.
-
Stimulation and Detection: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open channels. The fluorescence intensity is immediately measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated and used to determine the EC50 values for the test compounds.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ionic currents flowing through the channels.
Protocol:
-
Cell Preparation: Cells expressing the target Kv7 channels are prepared on coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to activate the Kv7 channels.
-
Data Acquisition: The resulting potassium currents are recorded and amplified.
-
Compound Application: this compound is applied to the bath solution, and the effect on the current is measured.
-
Data Analysis: The increase in current amplitude and/or the shift in the voltage-dependence of activation is quantified to determine the compound's potency.
Maximal Electroshock (MES) Assay
This in vivo assay is a widely used model to assess the anticonvulsant activity of a compound.[3]
Principle: A supramaximal electrical stimulus is delivered to an animal (typically a rodent) via corneal or auricular electrodes, inducing a tonic-clonic seizure. The ability of a drug to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.[3]
Protocol:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the laboratory environment.
-
Compound Administration: this compound is administered orally or via another appropriate route at various doses. A vehicle control group is also included.
-
Electrical Stimulation: At the time of predicted peak effect, an electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The effective dose that protects 50% of the animals (ED50) is then calculated.
Signaling Pathways and Mechanisms
The activation of Kv7 channels by this compound leads to the hyperpolarization of the neuronal membrane, which in turn reduces the probability of action potential firing. The activity of Kv7 channels is intricately regulated by intracellular signaling molecules, primarily phosphatidylinositol 4,5-bisphosphate (PIP2) and calmodulin (CaM).
Caption: Signaling pathway of this compound action.
Mechanism of Regulation by PIP2 and Calmodulin:
-
PIP2: This membrane phospholipid is essential for the proper functioning of Kv7 channels. It is thought to electrostatically interact with the channel, stabilizing its open state and coupling the voltage sensor to the pore domain.
-
Calmodulin (CaM): CaM, a calcium-binding protein, is constitutively bound to the C-terminus of Kv7 channels. In its calcium-free (apo-CaM) state, it is necessary for channel assembly and trafficking. When intracellular calcium levels rise, Ca2+ binds to CaM, forming a Ca2+-CaM complex. This complex can then modulate channel activity, often leading to inhibition, creating a negative feedback loop. There is evidence of competition between PIP2 and Ca2+-CaM for binding to the channel, adding another layer of regulation.
Experimental Workflow
The discovery and preclinical evaluation of a Kv7 channel opener like this compound typically follows a structured workflow.
Caption: Drug discovery workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of Kv7 channel openers for the treatment of epilepsy. Its design successfully addressed the safety liabilities of earlier compounds while maintaining potent and selective activity. The structure-activity relationships established for this chemical series provide a valuable foundation for the design of future generations of Kv7 modulators. The detailed experimental protocols and understanding of the underlying signaling pathways outlined in this guide are essential for researchers aiming to further investigate this important class of therapeutic agents.
References
PF-05020182: A Technical Guide to its Selectivity for Kv7.2/7.3 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of PF-05020182, a potent opener of Kv7 (KCNQ) potassium channels. The document focuses on its differential activity on Kv7.2/7.3 heteromers compared to other Kv7 subtypes and provides available information on its broader ion channel selectivity.
Executive Summary
This compound is a Kv7 channel opener that exhibits notable selectivity for the Kv7.2/7.3 heteromeric channel, a key regulator of neuronal excitability. This makes it a compound of significant interest for the development of therapeutics targeting conditions such as epilepsy. This guide synthesizes the available quantitative data on its potency and selectivity, details the experimental methodologies used for these assessments, and visualizes the key experimental workflows.
Data Presentation: Quantitative Selectivity Profile
The potency of this compound has been primarily characterized by determining its half-maximal effective concentration (EC50) on various Kv7 channel subtypes expressed in heterologous systems. The available data is summarized in the table below.
| Channel Subtype | EC50 (nM) | Reference |
| Human Kv7.2/7.3 | 334 | [1] |
| Human Kv7.4 | 625 | [1] |
| Human Kv7.3/7.5 | 588 | [1] |
Note: It has been reported that this compound does not activate homotetrameric Kv7.5 channels but does activate heterotetrameric Kv7.3/5 channels.[2]
Experimental Protocols
The determination of the potency and selectivity of this compound relies on robust electrophysiological techniques, primarily whole-cell patch-clamp assays. While the specific, detailed protocol from the primary publication by Davoren JE, et al. (2015) is not publicly available, a generalized, representative methodology is described below based on standard industry practices for ion channel drug discovery.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to a test compound.
1. Cell Culture and Transfection:
-
Cell Line: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, are commonly used. These cells do not endogenously express Kv7 channels, providing a "clean" background for heterologous expression.
-
Transfection: The cells are transiently or stably transfected with the cDNA encoding the specific human Kv7 channel subunits of interest (e.g., Kv7.2 and Kv7.3 for the heteromer, or Kv7.4 alone for the homomer). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for the identification of successfully transfected cells.
2. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto a single transfected cell.
-
Pipette and Solutions:
-
Internal (Pipette) Solution (in mM): Typically contains a high concentration of potassium (e.g., 140 KCl), a pH buffer (e.g., 10 HEPES), a calcium chelator (e.g., 10 EGTA), and Mg-ATP to support cellular processes. The pH is adjusted to ~7.2.
-
External (Bath) Solution (in mM): Contains physiological concentrations of ions, including NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), a pH buffer (e.g., 10 HEPES), and glucose for cell viability. The pH is adjusted to ~7.4.
-
-
Recording Configuration: The whole-cell configuration is established by forming a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane, followed by a brief suction pulse to rupture the membrane patch. This allows for control of the membrane potential and recording of the total current flowing through all ion channels in the cell membrane.
3. Voltage Protocol and Data Acquisition:
-
Holding Potential: The cell membrane is typically held at a negative potential (e.g., -80 mV) where the Kv7 channels are predominantly closed.
-
Test Pulse: To activate the channels, the membrane potential is stepped to a more depolarized potential (e.g., -20 mV or 0 mV) for a specific duration. The magnitude of the resulting outward potassium current is measured.
-
Data Analysis: The effect of this compound is assessed by applying the compound to the external solution at various concentrations. The increase in the potassium current at each concentration is measured and plotted to generate a concentration-response curve, from which the EC50 value is calculated.
Mandatory Visualizations
Experimental Workflow for Kv7 Selectivity Profiling
Caption: Workflow for determining the EC50 of this compound on Kv7 channels.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound across different Kv7 subtypes.
Broader Ion Channel Selectivity
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent activation of Kv7 channels, with a notable preference for the neuronal Kv7.2/7.3 heteromer. The methodologies outlined in this guide provide a framework for the continued investigation of its electrophysiological properties and selectivity profile. Further studies are warranted to fully elucidate its interactions with a wider array of ion channels to build a comprehensive safety and specificity profile.
References
In Vitro Characterization of PF-05020182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05020182 is a potent and orally active opener of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] Developed as a potential treatment for epilepsy, its mechanism of action centers on reducing neuronal excitability by facilitating the opening of these critical ion channels.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, along with visual representations of its mechanism of action and experimental workflows.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive electrical activity in the brain. A key strategy in the development of anti-epileptic drugs is the modulation of ion channels to control neuronal excitability. The Kv7 (KCNQ) family of potassium channels, particularly the heterotetrameric Kv7.2/7.3 channels, are crucial regulators of neuronal firing.[4] Openers of these channels, like this compound, enhance the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing.
This compound was developed as part of a program to identify novel Kv7 channel openers with improved properties over earlier compounds, such as a reduced risk of adverse drug reactions.[4] This document details the in vitro pharmacological and pharmacokinetic profile of this compound, providing researchers with the necessary information to understand its preclinical characteristics.
Mechanism of Action: Kv7 Channel Activation
This compound is a positive allosteric modulator of Kv7 channels. It binds to a pocket in the pore domain of the channel, a site distinct from the voltage-sensing domain. This binding stabilizes the open conformation of the channel, leading to an increased probability of channel opening at more negative membrane potentials. The resulting efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to an excitatory stimulus. This reduction in neuronal excitability is the primary mechanism underlying its anticonvulsant effects.
In Vitro Potency and Selectivity
The potency and selectivity of this compound were determined using electrophysiological assays on various Kv7 channel subtypes expressed in heterologous systems.
| Channel Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
| Table 1: In vitro potency of this compound on human Kv7 channel subtypes.[1] |
In Vitro ADME and Pharmacokinetic Properties
The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were evaluated to predict its in vivo pharmacokinetic behavior.
| Assay | Result |
| Metabolic Stability | |
| Human Liver Microsomes | Data not publicly available |
| Rat Liver Microsomes | Data not publicly available |
| CYP450 Inhibition | |
| (Specific Isoforms) | Data not publicly available |
| Plasma Protein Binding | |
| Human | Data not publicly available |
| Rat | Data not publicly available |
| Permeability | |
| Caco-2 | Data not publicly available |
| Blood-Brain Barrier Penetration | Penetrable[1] |
| Table 2: Summary of in vitro ADME and pharmacokinetic properties of this compound. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the characterization of this compound's effect on Kv7 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
Objective: To determine the potency and efficacy of this compound on individual Kv7 subtypes by measuring changes in ionic currents.
Materials:
-
HEK293 cells stably expressing the Kv7 subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Patch pipettes (borosilicate glass)
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP; pH 7.2 with KOH.
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target Kv7 channel subtype.
-
Seed cells onto glass coverslips 24-48 hours before recording.
-
-
Pipette Preparation:
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit Kv7 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocol for each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the EC50 value.
-
Thallium Flux Assay (FluxOR™)
This high-throughput assay provides an indirect measure of potassium channel activity by using thallium (Tl+) as a surrogate for potassium (K+).
Objective: To screen for and characterize the activity of Kv7 channel modulators in a high-throughput format.
Materials:
-
Cells stably expressing the Kv7 channel of interest
-
Assay plates (e.g., 384-well, black-walled, clear-bottom)
-
FluxOR™ Thallium Detection Kit
-
This compound stock solution and serial dilutions
-
Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating:
-
Plate cells expressing the target Kv7 channel in the assay plate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the FluxOR™ dye loading solution to each well.
-
Incubate at room temperature to allow for dye loading.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the appropriate wells.
-
-
Thallium Flux Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using the instrument's fluidics.
-
Immediately begin recording the fluorescence signal at regular intervals for a set duration.
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine the rate of thallium influx.
-
Construct a concentration-response curve by plotting the fluorescence response against the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 value.
-
In Vitro ADME Assays
A standard panel of in vitro ADME assays is crucial for evaluating the drug-like properties of a compound.
Objective: To assess the metabolic stability, potential for drug-drug interactions, and other pharmacokinetic properties of this compound.
Representative Protocols:
-
Metabolic Stability in Liver Microsomes:
-
Incubate this compound at a defined concentration (e.g., 1 µM) with human or rat liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with an organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
-
CYP450 Inhibition Assay:
-
Incubate specific CYP450 isozymes (e.g., CYP3A4, CYP2D6) with their respective probe substrates in the presence of varying concentrations of this compound.
-
Measure the formation of the probe substrate's metabolite.
-
Determine the IC50 value of this compound for each CYP450 isozyme.
-
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED):
-
Add this compound to plasma in one chamber of a RED device, with buffer in the other chamber, separated by a semi-permeable membrane.
-
Incubate until equilibrium is reached.
-
Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction of unbound drug.
-
Conclusion
This compound is a potent opener of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels, demonstrating a clear mechanism of action for reducing neuronal excitability. Its in vitro profile suggests it is a promising candidate for the treatment of epilepsy. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel Kv7 channel modulators. Further disclosure of its detailed in vitro ADME and safety pharmacology data would provide a more complete picture of its preclinical profile.
References
Preclinical Profile of PF-05020182: A Novel Kv7 Channel Opener for Seizure Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key strategy in the development of anti-seizure medications (ASMs) is the modulation of ion channels to reduce neuronal hyperexcitability. The voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability.[1][2] Facilitating the opening of these channels leads to membrane hyperpolarization, thereby suppressing ectopic action potential firing. PF-05020182 is a novel small molecule identified as a potent opener of Kv7 channels, showing promise as a potential therapeutic agent for seizure disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacological profile.
Core Mechanism of Action: Kv7 Channel Activation
This compound exerts its anti-seizure effects by acting as a positive allosteric modulator of Kv7 potassium channels.[1][2] Specifically, it targets heteromeric Kv7.2/7.3 channels, which are predominantly expressed in neurons and are major contributors to the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal firing rates. By binding to a site on the channel, this compound facilitates its opening, leading to an increased potassium efflux. This hyperpolarizes the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thus reducing overall neuronal excitability and suppressing seizure activity.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.
Table 1: In Vitro Potency of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | EC50 (nM) |
| hKv7.2/7.3 | 334 |
| hKv7.4 | 625 |
| hKv7.3/7.5 | 588 |
| Data from MedchemExpress, referencing Davoren JE, et al. (2015).[3] |
Table 2: In Vivo Efficacy of this compound in the Rat Maximal Electroshock (MES) Seizure Model
| Animal Model | Endpoint | Result |
| Rat | Inhibition of tonic hindlimb extension | Dose-dependent decrease in the number of animals exhibiting full tonic extension convulsions.[1] |
| Data from Davoren JE, et al. (2015).[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. While specific protocols for this compound are not publicly available in full detail, the following represents standard and widely accepted procedures for the assays used to characterize this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on HEK293 Cells
This protocol is a representative method for assessing the activity of compounds on heterologously expressed ion channels.
Objective: To determine the potency of this compound in activating Kv7 channel subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. Cells are transiently transfected with plasmids encoding the specific human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Currents are elicited by depolarizing voltage steps.
-
-
Compound Application: this compound is applied at various concentrations to the external solution to determine a dose-response curve.
-
Data Analysis: The increase in current amplitude at a specific voltage is measured and plotted against the compound concentration to calculate the EC50 value.
Figure 2: Experimental workflow for in vitro electrophysiology.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model in Rats
The MES test is a widely used preclinical model to assess the efficacy of potential ASMs against generalized tonic-clonic seizures.
Objective: To evaluate the ability of this compound to prevent seizure spread.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect of the compound, a maximal seizure is induced via corneal electrical stimulation.
-
Stimulus Parameters: 60 Hz alternating current, 150 mA, for 0.2 seconds.
-
Anesthesia: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.
-
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Animals are observed and scored as either protected (no tonic hindlimb extension) or not protected.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) can be calculated.
Figure 3: Experimental workflow for the Maximal Electroshock (MES) model.
Summary and Future Directions
The preclinical data for this compound strongly support its development as a potential treatment for seizure disorders. Its potent activation of neuronal Kv7 channels, particularly the Kv7.2/7.3 subtype, provides a clear mechanism for its observed anticonvulsant activity in the MES model.[1][2][3] The dose-dependent efficacy in a well-established animal model of generalized seizures is a promising indicator of its potential clinical utility.[1]
Further preclinical studies would be beneficial to fully characterize the profile of this compound. This could include evaluation in other seizure models, such as those for partial seizures or drug-resistant epilepsy, as well as detailed pharmacokinetic and safety pharmacology studies. Nevertheless, the existing data position this compound as a compelling candidate for further investigation as a novel anti-seizure medication.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of PF-05020182
for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05020182 is a potent and selective opener of Kv7 (KCNQ) voltage-gated potassium channels, developed as a potential treatment for epilepsy. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to engage its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of this compound. While qualitative statements confirm its brain penetrance, specific quantitative data, such as brain-to-plasma concentration ratios (e.g., Kp,uu), are not publicly available in the reviewed scientific literature. This document synthesizes the existing preclinical evidence, details the relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that functions as a positive allosteric modulator of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 potassium channels.[1] These channels are crucial regulators of neuronal excitability; their activation leads to a hyperpolarization of the neuronal membrane, which dampens excessive firing rates.[2] This mechanism of action makes Kv7 channel openers a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4] this compound was developed by Pfizer as a follow-up to earlier generations of Kv7 openers, with a design aimed at improving the safety profile.[4]
Blood-Brain Barrier Permeability of this compound: Preclinical Evidence
In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model
The primary evidence for the BBB permeability of this compound comes from its robust, dose-dependent anticonvulsant activity in the maximal electroshock (MES) seizure model in rats.[3] This model is a widely accepted preclinical screen for identifying compounds with efficacy against generalized tonic-clonic seizures.[4] The successful suppression of seizures in this model implies that this compound is capable of crossing the BBB in sufficient concentrations to activate Kv7 channels in the brain and exert its therapeutic effect. The compound was shown to significantly inhibit convulsions in the MES assay at tested doses, consistent with its in vitro activity.[3]
Data Presentation
As specific quantitative data for brain and plasma concentrations of this compound are not available in the public domain, a comparative data table cannot be constructed. Research on similar compounds, such as ML213, has reported a moderate brain to plasma distribution ratio (brain AUC/plasma AUC = 0.37), which was considered acceptable for a CNS drug candidate.[2]
Experimental Protocols
In Vivo Maximal Electroshock (MES) Seizure Assay in Rats
The following is a generalized protocol for the MES assay, as it is a standard preclinical model and the specific parameters for the this compound studies are not fully detailed in the available literature.
Objective: To assess the anticonvulsant efficacy of a test compound by determining its ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.
Animals: Male Sprague-Dawley rats (or a similar strain) are typically used.
Materials:
-
Maximal Electroshock Seizure System (e.g., Ugo Basile ECT Unit)
-
Corneal electrodes
-
Saline solution with an anesthetic (e.g., 0.5% tetracaine)
-
Test compound (this compound) and vehicle control
-
Dosing syringes and needles (for the appropriate route of administration, e.g., oral gavage)
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory environment for a sufficient period before the experiment.
-
Compound Administration: A predetermined dose of this compound or vehicle is administered to the rats. The timing of the administration relative to the seizure induction is critical and is determined by the pharmacokinetic profile of the compound.
-
Anesthesia: A drop of the saline/anesthetic solution is applied to the corneas of the rat to ensure good electrical contact and to minimize discomfort.
-
Seizure Induction: At the time of predicted peak brain concentration of the test compound, the corneal electrodes are placed on the eyes of the rat. A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2-2.0 seconds) is delivered.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The complete abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose level is calculated. An ED₅₀ (the dose required to protect 50% of the animals) can be determined using probit analysis.
Mandatory Visualizations
Signaling Pathway of Kv7 Channel Activation
Caption: Signaling pathway of this compound-mediated Kv7 channel activation.
Experimental Workflow for In Vivo MES Assay
Caption: Experimental workflow for the in vivo Maximal Electroshock (MES) assay.
Conclusion
This compound is a Kv7 channel opener with confirmed blood-brain barrier permeability, as evidenced by its dose-dependent efficacy in the rat maximal electroshock seizure model. This in vivo activity strongly suggests that the compound reaches its CNS targets in pharmacologically relevant concentrations. However, a detailed quantitative assessment of its BBB penetration, including key parameters like the unbound brain-to-plasma concentration ratio (Kp,uu), is not available in the public scientific literature. Further studies disclosing these quantitative metrics would be highly valuable for a more complete understanding of the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding the development of future CNS-targeted Kv7 channel modulators.
References
An In-Depth Technical Guide to PF-05020182: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05020182 is a potent, orally active, and blood-brain barrier penetrant small molecule that functions as a Kv7 channel opener. Developed as a potential treatment for epilepsy, it selectively activates several subtypes of the Kv7 (KCNQ) family of voltage-gated potassium channels, thereby reducing neuronal excitability. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic route, and key experimental protocols related to this compound. It also visualizes the compound's mechanism of action through its signaling pathway and the workflow of its synthesis.
Chemical Properties
This compound is a dimethoxypyrimidine derivative. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₃₀N₄O₃ |
| Molecular Weight | 366.46 g/mol [1] |
| CAS Number | 1354712-92-7[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol (B145695). |
| IUPAC Name | N-(4-(4-methoxypiperidin-1-yl)-2,6-dimethoxypyrimidin-5-yl)-3,3-dimethylbutanamide |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 2-chloro-4,6-dimethoxy-5-nitropyrimidine (B1589081). The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
The synthesis of this compound is achieved through a three-step process: a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a final acylation.
Step 1: Synthesis of 2-(4-methoxypiperidin-1-yl)-4,6-dimethoxy-5-nitropyrimidine (Intermediate 1)
-
Reactants: 2-chloro-4,6-dimethoxy-5-nitropyrimidine and 4-methoxypiperidine.
-
Reaction Type: Nucleophilic Aromatic Substitution (SNAr).
-
Procedure: 2-chloro-4,6-dimethoxy-5-nitropyrimidine is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). 4-methoxypiperidine is added to the solution, along with a non-nucleophilic base like triethylamine (B128534) (TEA) to act as a scavenger for the HCl byproduct. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 5-amino-2-(4-methoxypiperidin-1-yl)-4,6-dimethoxypyrimidine (Intermediate 2)
-
Reactant: 2-(4-methoxypiperidin-1-yl)-4,6-dimethoxy-5-nitropyrimidine.
-
Reaction Type: Nitro Group Reduction.
-
Procedure: The nitro-substituted pyrimidine (B1678525) intermediate is dissolved in a solvent such as ethanol or methanol. A reducing agent, commonly palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the aminopyrimidine derivative, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Reactants: 5-amino-2-(4-methoxypiperidin-1-yl)-4,6-dimethoxypyrimidine and 3,3-dimethylbutanoyl chloride.
-
Reaction Type: Acylation.
-
Procedure: The aminopyrimidine intermediate is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is added. The solution is cooled in an ice bath, and 3,3-dimethylbutanoyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to afford this compound as a solid.
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator of Kv7 channels, primarily targeting heteromeric Kv7.2/7.3 channels, which are key regulators of neuronal excitability. By binding to the channel, this compound facilitates its opening at more negative membrane potentials, leading to an increased potassium efflux. This hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To determine the potency and efficacy of this compound on Kv7 channel subtypes.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 channels.
-
Methodology:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 Na₂-ATP, adjusted to pH 7.2 with KOH.
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -80 mV. Currents are elicited by depolarizing voltage steps.
-
This compound is dissolved in DMSO to make a stock solution and then diluted in the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the potentiation of the Kv7 current.
-
Data are analyzed to determine the EC₅₀ values for each channel subtype.[2]
-
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
-
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Methodology:
-
Animals are fasted overnight prior to the experiment but have free access to water.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
-
Animals are randomly assigned to vehicle control and treatment groups.
-
This compound is administered orally (p.o.) at various doses.
-
At a predetermined time after dosing (e.g., 60 minutes), a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The percentage of animals protected from the tonic hindlimb extension in each group is calculated.
-
Dose-response data are used to calculate the median effective dose (ED₅₀).
-
In Vitro ADME: Metabolic Stability Assay
-
Objective: To assess the metabolic stability of this compound in liver microsomes.
-
Test System: Rat or human liver microsomes.
-
Methodology:
-
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is initiated by adding this compound (at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from this data.[4][5]
-
Conclusion
This compound is a well-characterized Kv7 channel opener with demonstrated in vitro potency and in vivo anticonvulsant activity. Its favorable chemical properties and defined synthetic route make it a valuable tool for research into the therapeutic potential of Kv7 channel modulation for neurological disorders such as epilepsy. The experimental protocols provided herein offer a foundation for the further investigation and development of this and similar compounds.
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Characterizing PF-05020182 using Patch-Clamp Electrophysiology in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is an orally active opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Specifically, it activates heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and Kv7.3/7.5 channels.[1][3] These channels are crucial in regulating neuronal excitability; by facilitating their activation, this compound can reduce neuronal firing, which is beneficial in conditions of excessive electrical activity such as epilepsy.[2][4] This document provides a detailed protocol for characterizing the effects of this compound on cultured neurons using the whole-cell patch-clamp technique. The methodologies described are based on established practices for studying ion channel modulators in neuronal cultures.
Data Presentation
Table 1: In Vitro Activity of this compound on Human Kv7 Channels
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334[1] |
| Kv7.4 | 625[1] |
| Kv7.3/7.5 | 588[1] |
Experimental Protocols
Culturing of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from standard procedures for primary neuron culture.
Materials:
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Collagenase/Dispase
-
Trypsin
-
Poly-D-Lysine coated coverslips
Procedure:
-
Isolate dorsal root ganglia from rodents in accordance with institutional guidelines.
-
Digest the ganglia in a solution of collagenase/dispase followed by trypsin to dissociate the neurons.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the neurons on Poly-D-Lysine coated coverslips in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to grow for at least 24-48 hours before performing patch-clamp recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in individual neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Borosilicate glass capillaries for pipette pulling
-
Perfusion system
Procedure:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -80 mV.
-
To record Kv7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
Establish a stable baseline recording in the external solution.
-
Apply this compound at various concentrations through the perfusion system.
-
Record the changes in the potassium currents in the presence of the compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound on cultured neurons.
Caption: Mechanism of action of this compound on Kv7 channels and neuronal excitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-05020182 in the Maximal Electroshock (MES) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent, orally active opener of the Kv7 voltage-gated potassium channels, with notable activity on Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromers.[1] These channels are critical regulators of neuronal excitability; by activating them, this compound facilitates a hyperpolarizing M-current, which stabilizes the neuronal resting membrane potential and reduces repetitive firing.[2][3] This mechanism of action makes this compound a compound of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.
The maximal electroshock (MES) seizure model is a widely used preclinical screening test for identifying compounds with potential anticonvulsant activity, particularly against generalized tonic-clonic seizures.[4][5][6] In this model, a supramaximal electrical stimulus is applied to induce a characteristic tonic hindlimb extension (THLE) seizure. The ability of a test compound to prevent or abolish the THLE is a key indicator of its anticonvulsant efficacy. Studies have demonstrated that this compound dose-dependently inhibits convulsions in the rat MES model, highlighting its potential as an antiepileptic agent.[1][7]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in the MES model, guidance on data presentation, and a visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
Table 1: Dose-Response of this compound in the Rat MES Model
| Treatment Group | Dose (mg/kg, p.o.) | No. of Animals Protected / Total No. of Animals | % Protection |
| Vehicle Control | 0 | 0 / 10 | 0 |
| This compound | 1 | User-defined | User-defined |
| This compound | 3 | User-defined | User-defined |
| This compound | 10 | User-defined | User-defined |
| This compound | 30 | User-defined | User-defined |
| Positive Control (e.g., Phenytoin) | 30 | 10 / 10 | 100 |
Protection is defined as the complete abolition of the tonic hindlimb extension seizure phase.
Experimental Protocols
This protocol outlines the procedure for assessing the anticonvulsant activity of this compound using the MES model in rats.
Materials and Reagents
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) or 20% v/v Captisol® in water. Since this compound is likely hydrophobic, a suspension or solution in a vehicle suitable for poorly water-soluble compounds is recommended).[8][9]
-
Positive control: Phenytoin
-
Saline solution (0.9% NaCl)
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Male Sprague-Dawley or Wistar rats (150-250 g)
-
Electroconvulsive shock device (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Oral gavage needles
-
Animal scale and housing facilities
Animal Preparation and Dosing
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3-5 days before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle, various doses of this compound, positive control). A typical group size is 8-12 animals.[10]
-
Compound Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure uniform suspension. Prepare fresh on the day of the experiment.
-
Administration: Administer the vehicle, this compound, or positive control via oral gavage (p.o.). The volume of administration is typically 5-10 mL/kg.
-
Pre-treatment Time: The time between drug administration and the MES test (pre-treatment time) should be determined based on the pharmacokinetic profile of the compound. For initial screening, a pre-treatment time of 60 minutes is common.[10]
Maximal Electroshock (MES) Procedure
-
Anesthesia and Electrode Placement: At the designated pre-treatment time, take one animal from its cage. Apply a drop of topical anesthetic to each cornea to minimize discomfort. After a few seconds, apply a drop of saline to each corneal electrode to ensure good electrical contact.
-
Stimulation: Place the corneal electrodes on the corneas of the rat. Deliver a supramaximal electrical stimulus. For rats, a common stimulus parameter is 150 mA, 60 Hz, for 0.2 seconds.[6]
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which typically includes:
-
A brief phase of tonic flexion.
-
A full tonic extension of the hindlimbs (the primary endpoint).
-
A terminal phase of clonic convulsions.
-
-
Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hindlimb extension (THLE). An animal is considered "protected" if it fails to exhibit THLE.
-
Post-Procedure Care: After the seizure, place the animal in a recovery cage and monitor until it regains its righting reflex. The MES procedure is terminal in many protocols; if so, animals should be euthanized humanely after the observation period.
Data Analysis
-
For each group, record the number of animals protected from the THLE seizure.
-
Calculate the percentage of protection for each group using the formula: % Protection = (Number of animals protected / Total number of animals) x 100
-
Determine the ED50 (the dose that protects 50% of the animals) by performing a probit analysis on the dose-response data.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv7 Potassium Channel Platform [biohaven.com]
- 3. quralis.com [quralis.com]
- 4. scispace.com [scispace.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Application Note: Thallium Flux Assay for Measuring PF-05020182 Activity on Kv7 Potassium Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05020182 is an orally active opener of Kv7 (KCNQ) voltage-gated potassium channels, which are critical regulators of neuronal excitability.[1][2][3] Facilitating the activation of these channels can reduce abnormal electrical activity in neurons, making Kv7 channel openers a promising therapeutic strategy for conditions like epilepsy.[2][3][4] The thallium flux assay is a robust, fluorescence-based method used for high-throughput screening and characterization of potassium channel modulators.[5][6][7] This application note provides a detailed protocol for measuring the activity of this compound on Kv7 channels using a thallium flux assay.
Principle of the Assay
The thallium flux assay relies on the permeability of potassium channels to thallium ions (Tl⁺).[8] Cells expressing the target Kv7 channels are loaded with a thallium-sensitive fluorescent dye. In the resting state, the channels are predominantly closed, and the intracellular fluorescence is low. Upon activation of the Kv7 channels by an opener like this compound, the influx of Tl⁺ from the extracellular medium into the cells is facilitated. The binding of Tl⁺ to the intracellular dye results in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the activity of the Kv7 channels and can be measured using a fluorescence plate reader.[8]
Experimental Protocols
Materials and Reagents
-
Cell Line: A stable cell line expressing the human Kv7.2/7.3 channel is recommended, as this is a primary target of this compound.[1] CHO or HEK293 cells are commonly used for this purpose.[7]
-
This compound: Prepare a stock solution in DMSO.
-
Thallium Flux Assay Kit: Commercially available kits (e.g., from Ion Biosciences or Thermo Fisher Scientific) provide the necessary reagents, including the thallium-sensitive dye (e.g., FluxOR™), thallium sulfate (B86663), and assay buffers.[8][9][10]
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters for the chosen dye (e.g., excitation ~490 nm, emission ~525 nm for FluxOR™). The reader should be capable of kinetic measurements.
Assay Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and assay kit used.
1. Cell Plating:
- Seed the Kv7.2/7.3 expressing cells into 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).
- Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Dye Loading:
- Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the thallium-sensitive dye concentrate in an assay buffer. Probenecid may be included to prevent dye leakage from the cells.[9][10]
- Aspirate the cell culture medium from the wells.
- Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plate at 37°C for 60-90 minutes.
3. Compound Addition:
- Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., retigabine).
- After the dye loading incubation, wash the cells with assay buffer to remove extracellular dye.
- Add the this compound dilutions and controls to the respective wells (e.g., 20 µL).
- Incubate the plate at room temperature for 15-30 minutes.[5]
4. Thallium Flux Measurement:
- Prepare the thallium stimulus buffer containing thallium sulfate according to the kit's protocol.
- Place the assay plate in the fluorescence plate reader.
- Set the reader to record a baseline fluorescence for a few seconds.
- The instrument will then automatically add the thallium stimulus buffer to each well (e.g., 20 µL).
- Immediately begin kinetic reading of the fluorescence intensity for 2-5 minutes. The rate of fluorescence increase corresponds to the rate of thallium influx.
5. Data Analysis:
- The activity of this compound is determined by the initial rate of fluorescence increase after the addition of the thallium stimulus.
- Plot the rate of thallium flux against the concentration of this compound.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation
Table 1: Representative Quantitative Data for this compound Activity on Kv7 Channels
| Parameter | Value | Channel Subtype | Reference |
| EC₅₀ | 334 nM | Human Kv7.2/7.3 | [1] |
| EC₅₀ | 625 nM | Human Kv7.4 | [1] |
| EC₅₀ | 588 nM | Human Kv7.3/7.5 | [1] |
Visualizations
Diagram 1: Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on Kv7 channels.
Diagram 2: Experimental Workflow for Thallium Flux Assay
Caption: Workflow of the thallium flux assay for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Electrophysiology Studies with PF-05020182
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent and orally active opener of Kv7 (KCNQ) voltage-gated potassium channels. By activating these channels, this compound enhances the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and reducing neuronal excitability. This mechanism of action makes this compound a promising candidate for the treatment of neurological disorders characterized by hyperexcitability, such as epilepsy.[1] These application notes provide detailed protocols for evaluating the anticonvulsant effects of this compound using in vivo electrophysiology techniques in rodent models of seizures.
Mechanism of Action
This compound selectively activates heteromeric Kv7.2/7.3, Kv7.3/7.5, and homomeric Kv7.4 channels.[2] This activation leads to a hyperpolarizing shift in the voltage-dependence of channel opening, increasing the open probability of the channels at subthreshold membrane potentials. The resulting efflux of potassium ions (K+) hyperpolarizes the neuron, moving its resting membrane potential further from the threshold for action potential firing. This stabilization of the membrane potential makes it more difficult for neurons to fire repetitively, thereby reducing overall neuronal excitability and suppressing seizure activity.
Data Presentation
In Vitro Potency of this compound
| Kv7 Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
| Data sourced from MedchemExpress.[2] |
In Vivo Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Seizure Model
| Species | Administration Route | ED50 | Reference |
| Rat | Oral (p.o.) | Not explicitly stated, but showed dose-dependent inhibition.[1] | Davoren JE, et al. (2015) |
Representative In Vivo Electrophysiological Effects of a Kv7 Channel Opener (Retigabine) in a Kainic Acid-Induced Seizure Model in Rats
As a well-characterized Kv7 channel opener with a similar mechanism of action, data from retigabine (B32265) studies can provide insights into the expected effects of this compound in more detailed in vivo electrophysiology models.
| Parameter | Vehicle Control | Retigabine (1-2 mg/kg) | Retigabine (5 mg/kg) |
| Seizure Behavior | |||
| Latency to first seizure (min) | Baseline | Increased | Worsened seizure behavior |
| EEG Recordings | |||
| Number of single spikes | Baseline | Reduced | Increased |
| Number of synchronized burst events | Baseline | Reduced | Increased |
| Data is illustrative and based on findings from a study on retigabine.[3][4] |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES)-Induced Seizure Model in Rats
This protocol is designed to assess the ability of this compound to prevent the spread of seizures.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.
-
Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound or vehicle orally (p.o.) to the rats at the desired doses. A typical time for peak plasma concentration is 1-2 hours post-administration, but this should be determined empirically.
-
Electrode Placement: At the time of peak effect, apply a drop of topical anesthetic to the cornea of each rat. Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds. An animal is considered protected if it does not exhibit this endpoint.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Protocol 2: In Vivo Local Field Potential (LFP) Recording in a Kainic Acid-Induced Seizure Model in Rats
This protocol allows for the direct measurement of brain electrical activity in response to this compound in a model of temporal lobe epilepsy.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Kainic acid
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Reference and ground electrodes
-
Electrophysiology recording system (amplifier, digitizer, software)
-
Surgical instruments
Procedure:
-
Electrode Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a recording electrode in the hippocampus (e.g., CA1 or CA3 region) and reference/ground screws in the skull. Secure the implant with dental cement. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline LFP activity in freely moving rats for at least 24 hours to establish a stable baseline.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.).
-
Seizure Induction: After the appropriate pre-treatment time, induce seizures by administering kainic acid (e.g., 10-15 mg/kg, i.p.).
-
LFP Recording: Continuously record LFP data throughout the experiment.
-
Data Analysis: Analyze the LFP recordings for seizure parameters such as seizure duration, frequency of epileptiform discharges (spikes and sharp waves), and spectral power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). Compare these parameters between the vehicle and this compound treated groups.
Protocol 3: In Vivo Single-Unit Recording in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol is for assessing the effect of this compound on the firing rate of individual neurons during chemically induced seizures.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ)
-
Urethane (B1682113) anesthesia
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Electrophysiology recording system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane and place it in the stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest (e.g., cortex or hippocampus).
-
Electrode Placement: Slowly lower a high-impedance microelectrode into the target brain region until a single, well-isolated neuron is identified.
-
Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) for rapid effect.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 35-45 mg/kg, i.p. or i.v.).
-
Single-Unit Recording: Record the firing activity of the neuron before, during, and after the PTZ-induced seizure.
-
Data Analysis: Analyze the single-unit data to determine changes in firing rate, burst firing patterns, and inter-spike intervals in response to this compound treatment during the seizure.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on neuronal excitability.
Caption: General experimental workflow for in vivo electrophysiology studies.
References
Application Notes and Protocols for the Pentylenetetrazol (PTZ) Seizure Model and the Investigation of PF-05020182
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pentylenetetrazol (PTZ) seizure model, a widely used preclinical tool for the screening and characterization of potential anti-seizure medications. Additionally, protocols are outlined for investigating the anticonvulsant effects of PF-05020182, a potent Kv7 channel opener, within this model.
Introduction to the Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is a reliable and highly utilized in vivo assay for inducing acute seizures or for studying epileptogenesis through a kindling paradigm. PTZ is a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex. By blocking the inhibitory effects of GABA, the brain's primary inhibitory neurotransmitter, PTZ leads to neuronal hyperexcitability and the generation of seizures.[1] This model is particularly relevant for identifying compounds that modulate GABAergic neurotransmission or that have broad-spectrum anticonvulsant activity.
Two primary protocols are employed with PTZ:
-
Acute PTZ Seizure Model: A single, convulsive dose of PTZ is administered to induce generalized seizures. This model is effective for the rapid screening of potential anti-seizure drugs.
-
Chronic PTZ Kindling Model: Repeated administration of a sub-convulsive dose of PTZ leads to a progressive intensification of seizure activity, eventually resulting in generalized tonic-clonic seizures. This model is valuable for studying the processes of epileptogenesis and for evaluating the potential of compounds to prevent the development of epilepsy.[2]
This compound: A Kv7 Channel Opener
This compound is an orally active and blood-brain barrier-penetrant opener of Kv7 potassium channels.[1] It demonstrates potent activity on human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels.[1] Kv7 channels play a critical role in stabilizing the neuronal membrane potential and controlling neuronal excitability. By activating these channels, this compound enhances the M-current, a subthreshold potassium current that dampens repetitive firing and reduces neuronal hyperexcitability. This mechanism of action makes this compound a promising candidate for the treatment of epilepsy.[3][4] this compound has shown anticonvulsant activity in the maximal electroshock (MES) seizure model in rats.[3][4]
Quantitative Data
In Vitro Activity of this compound
| Channel Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.[1]
In Vivo Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Model
| Animal Model | Route of Administration | Effect |
| Rats | Oral | Dose-dependently decreased the number of animals exhibiting full tonic extension convulsions. |
Information sourced from Davoren JE, et al., 2015.[3]
Experimental Protocols
Acute PTZ-Induced Seizure Model in Mice
This protocol is designed for the rapid in vivo screening of the anticonvulsant effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of PTZ in sterile 0.9% saline (e.g., 10 mg/mL).
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Homogenize the suspension thoroughly before each administration.
-
-
Experimental Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + PTZ
-
Group 3: this compound (low dose) + PTZ
-
Group 4: this compound (medium dose) + PTZ
-
Group 5: this compound (high dose) + PTZ
-
(Optional) Group 6: Positive control (e.g., Diazepam) + PTZ
-
-
Drug Administration:
-
Administer the vehicle or the appropriate dose of this compound via oral gavage or i.p. injection. The choice of administration route should be consistent with the compound's pharmacokinetic properties.
-
Allow for a pre-treatment period based on the expected time to maximal plasma concentration (Tmax) of this compound (e.g., 30-60 minutes).
-
-
PTZ Administration and Observation:
-
Administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.). The optimal dose may need to be determined in a pilot study to consistently induce seizures without excessive mortality.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for 30 minutes and record the following parameters:
-
Latency to first seizure: Time from PTZ injection to the onset of the first observable seizure sign (e.g., myoclonic jerk).
-
Seizure severity: Score the most severe seizure stage reached by each animal using a modified Racine scale (see table below).
-
Duration of tonic-clonic seizures: Record the duration of generalized tonic-clonic seizures, if they occur.
-
Mortality: Record any deaths within the observation period and up to 24 hours post-injection.
-
-
Modified Racine Scale for PTZ-Induced Seizures in Mice:
| Score | Behavioral Manifestation |
| 0 | No behavioral response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the head and neck |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Generalized clonic seizures with loss of righting reflex |
| 5 | Tonic-clonic seizures |
| 6 | Death |
PTZ Kindling Model in Rats
This protocol is designed to evaluate the effect of this compound on the development of epileptogenesis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle for this compound
-
Sterile 0.9% saline
-
Syringes and needles for i.p. injection
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: As described in the acute model.
-
Drug Preparation: As described in the acute model.
-
Experimental Groups:
-
Group 1: Vehicle + Saline (repeated injections)
-
Group 2: Vehicle + PTZ (kindling)
-
Group 3: this compound (selected dose) + PTZ (kindling)
-
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day (e.g., Monday, Wednesday, Friday) for a period of 4-6 weeks.
-
For the treatment group, administer this compound at a predetermined time before each PTZ injection.
-
-
Seizure Observation and Scoring:
-
After each PTZ injection, observe the rats for 30 minutes and score the seizure severity using the modified Racine scale.
-
An animal is considered "kindled" when it consistently exhibits a stage 4 or 5 seizure on three consecutive PTZ administrations.
-
-
Data Analysis:
-
Compare the rate of kindling development (i.e., the number of PTZ injections required to reach a fully kindled state) between the vehicle-treated and this compound-treated groups.
-
Analyze the average seizure score over the course of the kindling period.
-
Visualizations
Caption: Mechanism of PTZ-induced seizures and the therapeutic action of this compound.
Caption: Experimental workflow for the acute PTZ seizure model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Kainic Acid-Induced Seizure Model with PF-05020182 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kainic acid (KA)-induced seizure model is a widely utilized and well-validated preclinical tool for studying the pathophysiology of temporal lobe epilepsy (TLE) and for the evaluation of novel anticonvulsant therapies.[1][2][3] Systemic or intracerebral administration of kainic acid, a potent glutamate (B1630785) receptor agonist, induces status epilepticus, which leads to a cascade of events including excitotoxicity, neuroinflammation, and ultimately, neuronal cell death, particularly in the hippocampus.[2][4][5] This initial insult is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mirroring the progression of human TLE.
PF-05020182 is an orally active and blood-brain barrier-penetrant opener of Kv7 (KCNQ) voltage-gated potassium channels.[6] It demonstrates potent activity on human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels, which are critical in regulating neuronal excitability.[6][7] By activating these channels, this compound is expected to hyperpolarize neuronal membranes, thereby reducing excessive firing and providing an anticonvulsant effect. While direct studies of this compound in the kainic acid model are not yet published, its efficacy in other seizure models, such as the maximal electroshock (MES) test, and the proven neuroprotective and anticonvulsant effects of other Kv7 channel openers like retigabine (B32265) in the kainic acid model, provide a strong rationale for its investigation.[8][9][10][11]
These application notes provide detailed protocols for utilizing the kainic acid-induced seizure model to evaluate the therapeutic potential of this compound, including methods for seizure induction and scoring, assessment of neuroprotection, and analysis of underlying molecular signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound on Human Kv7 Channels
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
| (Data sourced from MedchemExpress[7]) |
Table 2: In Vivo Anticonvulsant Efficacy of this compound (Maximal Electroshock Model)
| Animal Model | Endpoint | This compound Dose | Efficacy |
| Rat | Tonic Extension Convulsions | Dose-dependent | Significant inhibition of convulsions[9][11] |
| (MES is a model of generalized tonic-clonic seizures) |
Table 3: Expected Efficacy of a Kv7 Channel Opener (e.g., this compound) in the Kainic Acid-Induced Seizure Model (Based on Retigabine Data)
| Parameter | Kainic Acid (Vehicle) | Kainic Acid + Kv7 Opener |
| Behavioral Seizure Score (Racine Scale) | ||
| - Mean Score | 4-5 | 2-3 |
| - % Animals Reaching Stage 5-6 Seizures | ~80-90% | ~40-50%[7] |
| Seizure Latency | ||
| - Time to First Seizure (min) | ~15-20 | ~30-40[7] |
| EEG Recordings | ||
| - Spike Burst Frequency | High | Significantly Reduced[3][12] |
| - Total Duration of Spike Bursts | Long | Significantly Reduced[12] |
| Neuronal Degeneration (Hippocampus) | ||
| - Neuronal Loss (CA1) | ~80%[13] | Significantly Reduced |
| - Neuronal Loss (CA3) | ~50%[13] | Significantly Reduced |
| - Lesion Size (CA1; mm²) | ~0.27[7] | ~0.07[7] |
| - Lesion Size (CA3; mm²) | ~0.11[7] | ~0.11 (less protected)[7] |
| - Fluoro-Jade B Positive Cells | Markedly Increased | Significantly Reduced |
| (This table presents hypothesized data for this compound based on published results for the Kv7 channel opener retigabine in the kainic acid model.[3][7][12][13]) |
Experimental Protocols
Protocol 1: Induction of Status Epilepticus with Kainic Acid (Systemic Administration)
Materials:
-
Kainic acid monohydrate (Tocris or similar)
-
Sterile 0.9% saline
-
Experimental animals (e.g., adult male Sprague-Dawley rats, 200-250g)
-
This compound
-
Vehicle for this compound (e.g., 20% DMSO in saline)
-
Injection syringes and needles (e.g., 25-gauge)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Drug Preparation:
-
Prepare a stock solution of kainic acid (e.g., 5 mg/mL) in sterile 0.9% saline. The pH may need to be adjusted to ~7.4.
-
Prepare the desired concentrations of this compound in the appropriate vehicle.
-
-
Treatment Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before kainic acid administration (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Administer kainic acid via i.p. injection. A repeated low-dose protocol is often recommended to reduce mortality.[1]
-
Example Protocol: Inject an initial dose of 7.5 mg/kg kainic acid. After 45 minutes, administer subsequent injections of 2.5 mg/kg every 30 minutes until the animal displays consistent Stage 3 seizures on the Racine scale.[1]
-
-
Behavioral Monitoring:
-
Immediately after the first kainic acid injection, begin continuous observation of the animals for seizure-like behaviors for at least 2-4 hours.
-
Score the seizure severity at regular intervals (e.g., every 15 minutes) using the modified Racine scale (see Table 4).
-
-
Post-Induction Care:
-
After the observation period, provide animals with supportive care, including hydration (e.g., subcutaneous saline) and soft, palatable food on the cage floor to aid recovery.
-
Table 4: Modified Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Freezing behavior, mouth and facial movements. |
| 2 | Head nodding, "wet dog shakes". |
| 3 | Forelimb clonus, rearing into a sitting position. |
| 4 | Rearing with forelimb clonus, occasional falling. |
| 5 | Rearing and falling with loss of balance, bilateral forelimb clonus. |
| 6 | Repetitive loss of balance and tonic-clonic activity.[14] |
Protocol 2: Assessment of Neurodegeneration with Fluoro-Jade B Staining
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Gelatin-coated microscope slides
-
Potassium permanganate (B83412) (0.06% solution)
-
Fluoro-Jade B (0.0004% working solution in 0.1% acetic acid)
-
Mounting medium (e.g., DPX)
-
Fluorescence microscope with FITC filter set
Procedure:
-
Tissue Collection and Preparation:
-
At a predetermined time point after kainic acid administration (e.g., 24 hours, 72 hours, or later), deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold 0.9% saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect by sequential immersion in 20% and 30% sucrose solutions until the brain sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the hippocampus using a cryostat.
-
-
Staining Protocol:
-
Mount sections onto gelatin-coated slides and air-dry.
-
Rehydrate the slides through a graded series of alcohol (100% for 3 min, 70% for 1 min) and then distilled water for 1 min.[12]
-
Incubate slides in 0.06% potassium permanganate solution for 10-15 minutes on a shaker. This step helps to reduce background staining.[12]
-
Rinse slides in distilled water for 1 minute.
-
Transfer slides to the Fluoro-Jade B working solution and incubate for 20-30 minutes in the dark.[12]
-
Rinse slides three times in distilled water for 1 minute each.
-
Dry the slides completely on a slide warmer at ~50°C.
-
Clear the slides in xylene and coverslip with a non-aqueous mounting medium like DPX.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope with a filter system for fluorescein (B123965) (FITC). Degenerating neurons will fluoresce brightly.[1][12]
-
Quantify the number of Fluoro-Jade B-positive cells in specific hippocampal regions (e.g., CA1, CA3, dentate hilus) using stereological methods or image analysis software (e.g., ImageJ).
-
Protocol 3: Western Blot Analysis of the JNK Signaling Pathway
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
At an early time point after seizure induction (e.g., 3-6 hours), dissect the hippocampi from treated and control animals on ice.
-
Homogenize the tissue in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add 1/3 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities.
-
To analyze total JNK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Normalize the phospho-JNK signal to the total JNK signal to determine the relative level of JNK activation.
-
Visualizations
Experimental workflow for evaluating this compound.
Hypothesized signaling pathway of this compound action.
References
- 1. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsciences.com [ijsciences.com]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneuropsychiatry.org [jneuropsychiatry.org]
- 7. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Retigabine calms seizure-induced behavior following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Kv7 Potassium Channels for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. EEG SPIKE ACTIVITY PRECEDES EPILEPSY AFTER KAINATE-INDUCED STATUS EPILETICUS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PF-05020182 Effects on Kv7 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability.[1] The M-current, a low-threshold, non-inactivating potassium current mediated predominantly by heteromers of Kv7.2 and Kv7.3 subunits, plays a key role in stabilizing the membrane potential and controlling action potential firing.[1] Dysfunction of these channels is implicated in various neurological disorders, including epilepsy. As such, openers of Kv7 channels represent a promising therapeutic strategy.
PF-05020182 is a potent, orally active opener of Kv7 channels.[2][3] It demonstrates activity on several neuronal Kv7 subtypes, including Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromers.[2][3] Notably, this compound shows selectivity for these neuronal channels over the cardiac Kv7.1/KCNE1 channel, suggesting a reduced potential for cardiac side effects.[1] Furthermore, it does not exhibit significant activity on GABAA channels.[1] These characteristics make this compound a valuable tool for studying the physiological roles of Kv7 channels and for the development of novel therapeutics for conditions such as epilepsy.[3][4]
This document provides detailed application notes and protocols for characterizing the effects of this compound on Kv7 channels using common in vitro systems.
Recommended Cell Lines
The choice of cell line is crucial for obtaining reliable and reproducible data. For studying the effects of this compound, recombinant cell lines stably or transiently expressing specific Kv7 channel subunits are recommended. This approach allows for the precise investigation of the compound's activity on defined channel subtypes.
-
HEK-293 (Human Embryonic Kidney 293) cells: HEK-293 cells are a widely used platform for the heterologous expression of ion channels. They have low endogenous potassium channel expression, providing a clean background for electrophysiological and fluorescence-based assays. Cell lines stably expressing human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 are ideal for studying the subtype selectivity of this compound.
-
CHO (Chinese Hamster Ovary) cells: CHO cells are another robust and commonly used cell line for ion channel research. They offer high levels of protein expression and are well-suited for automated patch-clamp and high-throughput screening applications. Stably transfected CHO cell lines expressing various Kv7 subtypes are commercially available and have been extensively validated.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound on various human Kv7 channel subtypes.
| Channel Subtype | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Kv7.2/7.3 | Not Specified | Not Specified | EC50 | 334 | [2][3] |
| Kv7.4 | Not Specified | Not Specified | EC50 | 625 | [2][3] |
| Kv7.3/7.5 | Not Specified | Not Specified | EC50 | 588 | [2][3] |
| Kv7.1/KCNE1 | Not Specified | Not Specified | Activity | Preferential selectivity for neuronal Kv7s over Kv7.1/KCNE1 | [1] |
| GABAA | Not Specified | Not Specified | Activity | No significant activity | [1] |
Signaling Pathway and Mechanism of Action
This compound, as a Kv7 channel opener, facilitates the transition of the channel from a closed to an open state. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability. The primary mechanism of action for many Kv7 openers involves a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels can open at more negative membrane potentials.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effects of this compound on Kv7 channel currents in either HEK-293 or CHO cells expressing the desired Kv7 channel subtype.
a. Cell Culture and Preparation
-
Culture HEK-293 or CHO cells stably expressing the Kv7 channel of interest in the appropriate medium (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
b. Solutions
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
c. Electrophysiological Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single, isolated cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit Kv7 currents. A typical protocol consists of depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500-1000 ms.
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with the extracellular solution containing various concentrations of this compound.
-
Record currents at each concentration after a stable effect is reached (typically 3-5 minutes).
d. Data Analysis
-
Measure the current amplitude at the end of the depolarizing pulse.
-
Plot the current-voltage (I-V) relationship.
-
To determine the EC50, plot the percentage increase in current as a function of the this compound concentration and fit the data with a Hill equation.
-
To assess the effect on the voltage-dependence of activation, measure the tail currents at a repolarizing potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the half-activation voltage (V50).
Fluorescence-Based Thallium Flux Assay (FLIPR)
This high-throughput assay is suitable for screening and characterizing Kv7 channel openers by measuring the influx of thallium (a surrogate for potassium) into the cells.
a. Cell Preparation
-
Plate HEK-293 or CHO cells expressing the Kv7 channel of interest into 96- or 384-well black-walled, clear-bottom microplates.
-
Incubate overnight to allow for cell adherence and formation of a monolayer.
b. Dye Loading
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates for 60-90 minutes at room temperature or 37°C, protected from light.
c. Compound Addition and Assay
-
Prepare a compound plate with serial dilutions of this compound in an appropriate assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compound solutions to the cell plate and then, after a defined incubation time (e.g., 2-5 minutes), add a stimulus buffer containing thallium and a high concentration of potassium to induce channel opening.
-
Measure the fluorescence intensity over time. The influx of thallium through open Kv7 channels will lead to an increase in fluorescence.
d. Data Analysis
-
The rate of fluorescence increase or the peak fluorescence intensity is proportional to the Kv7 channel activity.
-
Normalize the data to a positive control (e.g., a known Kv7 opener like retigabine) and a negative control (vehicle).
-
Plot the normalized response as a function of this compound concentration and fit the data with a Hill equation to determine the EC50.
Conclusion
The use of recombinant cell lines such as HEK-293 and CHO provides a robust and controlled environment for the detailed characterization of this compound's effects on specific Kv7 channel subtypes. The protocols outlined above for whole-cell patch-clamp electrophysiology and fluorescence-based thallium flux assays are standard methods that will enable researchers to accurately determine the potency, efficacy, and mechanism of action of this and other Kv7 channel modulators. These studies are essential for advancing our understanding of Kv7 channel pharmacology and for the development of new therapies for channel-related disorders.
References
Application Note: Automated Electrophysiology Screening for Analogs of the Kv7 Channel Opener PF-05020182
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability.[1][2] The M-current, mediated by Kv7.2/7.3 heteromers, plays a key role in stabilizing the resting membrane potential and preventing excessive neuronal firing. Facilitating the activation of these channels presents a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] PF-05020182 is a potent Kv7 channel opener that has demonstrated anticonvulsant activity.[4] This application note describes a high-throughput automated electrophysiology screening protocol for the identification and characterization of this compound analogs, enabling the rapid assessment of their potency and selectivity.
Data Presentation
The following tables summarize the electrophysiological activity of this compound and provide a template for the presentation of data from analog screening campaigns.
Table 1: Electrophysiological Activity of this compound on Human Kv7 Channels [4]
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Table 2: Representative Data for a Hypothetical this compound Analog Screening Campaign
| Compound ID | Structure Modification | Kv7.2/7.3 EC50 (nM) | Selectivity vs. Kv7.4 | Selectivity vs. Kv7.3/7.5 |
| This compound | - | 334 | 1.87 | 1.76 |
| Analog A | R1 = Cl | 450 | 1.5 | 1.6 |
| Analog B | R2 = OCH3 | 280 | 2.1 | 2.0 |
| Analog C | R3 = Pyridine | 800 | 1.2 | 1.1 |
Experimental Protocols
This section details the methodology for automated electrophysiology screening of this compound analogs using a high-throughput patch-clamp system (e.g., SyncroPatch 384PE or QPatch).
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable for stable or transient expression of Kv7 channel subunits.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression): Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells. Assays are typically performed 24-48 hours post-transfection.
Solutions and Reagents
-
Internal Solution (in mM): 110 K-gluconate, 30 KCl, 5 HEPES, 1 EGTA, 1 MgCl2, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in 100% DMSO. A dilution series is then prepared in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to minimize effects on channel gating.
Automated Patch-Clamp Electrophysiology
-
Instrument: A 384-well automated patch-clamp system such as the SyncroPatch 384PE or QPatch HTX.
-
Chip Type: Use appropriate multi-hole or single-hole planar patch-clamp chips.
-
Cell Preparation: Harvest cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of approximately 5 x 10^5 cells/mL.
-
Experimental Workflow:
-
Cell Handling: The automated system dispenses the cell suspension into the patch-clamp chip wells.
-
Seal Formation: A giga-ohm seal is formed between a single cell and the patch aperture.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: A voltage-step protocol is applied to elicit Kv7 channel currents. A typical protocol consists of a holding potential of -80 mV, followed by a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments) to activate the channels.
-
Compound Application: After a stable baseline recording is established, the test compounds (this compound analogs) are applied at various concentrations.
-
Data Acquisition: Record the current responses to the voltage-step protocol before and after compound application.
-
Data Analysis
-
Current Measurement: Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +40 mV).
-
Concentration-Response Curves: Plot the percentage of current enhancement as a function of the compound concentration.
-
EC50 Determination: Fit the concentration-response data to a Hill equation to determine the half-maximal effective concentration (EC50) for each analog.
-
Selectivity Analysis: Compare the EC50 values across different Kv7 channel subtypes to determine the selectivity profile of the analogs.
Visualizations
Signaling Pathway of Kv7 Channel Activation
Caption: Signaling pathway of Kv7 channel activation by this compound analogs.
Experimental Workflow for Automated Screening
Caption: Automated electrophysiology screening workflow.
Logical Relationship of Compound Properties
Caption: Key properties for lead candidate selection.
References
Application Notes and Protocols for PF-05020182 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels. It preferentially activates heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and Kv7.3/7.5 channels, which are crucial regulators of neuronal excitability.[1] Its ability to enhance M-current activity makes it a valuable tool for in vitro research into epilepsy, neuronal hyperexcitability, and other related neurological disorders.[2] These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of in vitro experimental settings.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₂ |
| Molecular Weight | 383.45 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term storage. |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Biological Activity
| Channel Subtype | EC₅₀ (nM) |
| Human Kv7.2/7.3 | 334[1] |
| Human Kv7.4 | 625[1] |
| Human Kv7.3/7.5 | 588[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer for your in vitro experiment (e.g., cell culture medium, electrophysiology recording solution)
-
Sterile tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your chosen aqueous buffer to achieve the desired final working concentration.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiments. A vehicle control with the same final DMSO concentration should always be included in your experimental design.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock solution.
Mandatory Visualizations
Signaling Pathway of Kv7 Channel Activation
Caption: Simplified signaling pathway of Kv7 channel modulation.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: PF-05020182 In Vitro Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv7 channel opener, PF-05020182. The information provided herein is intended to address common challenges related to its solubility and stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation of this compound in my aqueous buffer. What is the expected aqueous solubility?
A1: this compound, like many small molecule inhibitors, exhibits limited aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in a given buffer system. It is crucial to prepare stock solutions in an appropriate organic solvent, such as DMSO, and then dilute into aqueous buffers to the final working concentration, ensuring the final DMSO concentration is compatible with your assay (typically ≤ 0.5%). See the solubility data table below for representative values.
Q2: My compound seems to be losing activity over the course of a long incubation in cell culture. Is this compound stable in cell culture media?
A2: this compound may exhibit limited stability in complete cell culture media, especially over extended incubation periods at 37°C. Degradation can be influenced by factors such as pH, temperature, and the presence of serum components. For long-term experiments, it is advisable to perform a stability study under your specific experimental conditions. Consider media changes at regular intervals to replenish the compound.
Q3: How should I prepare my stock solutions of this compound?
A3: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) of this compound in a dry, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] Specifically, it activates heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and Kv7.3/7.5 channels. By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness after diluting DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility. | 1. Lower the final concentration: Refer to the kinetic solubility data to determine a suitable concentration range. 2. Increase the percentage of co-solvent: If your assay allows, a slightly higher percentage of DMSO (e.g., up to 1%) may improve solubility. However, always run a vehicle control to check for solvent effects. 3. Use a different buffer system: Solubility can be pH-dependent. Consider testing solubility in a few different buffers relevant to your experiment. |
| No visible precipitate, but inconsistent assay results. | Microsolubility issues or formation of aggregates not visible to the naked eye. | 1. Vortex thoroughly: Ensure complete mixing upon dilution of the stock solution. 2. Sonication: Briefly sonicate the final solution to aid in dissolution. 3. Use of a surfactant: In some biochemical assays, a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can help maintain solubility, but this must be validated for your specific assay. |
Issue 2: Loss of Compound Activity in Cell Culture
| Symptom | Possible Cause | Troubleshooting Steps |
| The biological effect of this compound diminishes over time in a multi-day experiment. | Degradation of the compound in the cell culture medium at 37°C. | 1. Perform a stability study: Incubate this compound in your complete cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using LC-MS. 2. Replenish the compound: Based on the stability data, change the medium and re-add fresh compound at appropriate intervals to maintain the desired concentration. 3. Consider serum-free medium: If your experiment allows, test the stability and activity in serum-free or low-serum conditions, as serum esterases can contribute to compound degradation. |
| Inconsistent results between experiments. | Variability in stock solution preparation or storage. | 1. Aliquot stock solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles. 2. Protect from light: Store stock solutions in amber vials or wrap them in foil to prevent photodegradation. 3. Confirm stock concentration: Periodically check the concentration of your stock solution using a spectrophotometer or HPLC. |
Quantitative Data Summary
The following data is representative for a compound of this class and should be used as a guideline. It is highly recommended to determine these values experimentally for your specific batch and conditions.
Table 1: Representative In Vitro Solubility of this compound
| Assay Type | Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | ~ 25 | ~ 65 |
| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | ~ 15 | ~ 39 |
Table 2: Representative In Vitro Stability of this compound
| Incubation Matrix | Temperature (°C) | Time (hours) | % Remaining | Half-life (t½) (hours) |
| PBS (pH 7.4) | 37 | 24 | > 95% | > 48 |
| DMEM + 10% FBS | 37 | 24 | ~ 60% | ~ 28 |
| Human Liver Microsomes | 37 | 1 | ~ 45% | ~ 0.9 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of the aqueous buffer (e.g., PBS, pH 7.4). This results in a theoretical final concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analyze the filtrate by LC-MS/MS or a suitably sensitive method.
-
Quantify the concentration of this compound in the filtrate by comparing it to a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile (B52724) and water.
-
The concentration in the filtrate is the kinetic solubility.
Protocol 2: In Vitro Stability Assay in Cell Culture Medium
Objective: To assess the stability of this compound in a complete cell culture medium over time.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Spike the this compound stock solution into the pre-warmed medium to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubate the medium at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.
-
Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining.
-
Calculate the percentage of compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.
Visualizations
Caption: Kv7 Channel Signaling Pathway and Modulation by this compound.
Caption: Experimental Workflow for In Vitro Solubility and Stability Testing.
References
Technical Support Center: PF-05020182 for Patch Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05020182 in patch clamp studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, potent opener of the Kv7 family of voltage-gated potassium channels.[1] It preferentially activates neuronal Kv7 channels, including heteromers of Kv7.2/7.3, Kv7.3/7.5, and homomers of Kv7.4, over the cardiac Kv7.1/KCNE1 channels.[2] This action leads to a hyperpolarizing shift in the cell membrane potential, which can reduce neuronal excitability.[2]
Q2: What are the recommended concentrations of this compound for patch clamp experiments?
The effective concentration of this compound will vary depending on the specific Kv7 channel subtype being studied and the experimental conditions. A good starting point is to perform a dose-response curve. Based on published data, the half-maximal effective concentrations (EC50) are in the nanomolar range.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended vehicle control for this compound in patch clamp experiments?
The appropriate vehicle control is the final concentration of the solvent used to dissolve this compound in the external solution. For example, if you are using a 10 mM stock solution in DMSO and your final concentration of this compound is 1 µM, the vehicle control should be 0.01% DMSO in the external solution.
Q5: Are there any known off-target effects of this compound?
Unlike older Kv7 channel openers such as retigabine, this compound has been shown to not have significant activity on GABA-A receptors.[2] However, as with any pharmacological agent, it is crucial to consider potential off-target effects, especially at higher concentrations. It is recommended to perform appropriate control experiments to rule out non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on potassium currents | Compound degradation: Improper storage or handling of this compound stock solution. | Prepare a fresh stock solution of this compound. Ensure it is stored at -20°C and protected from light. |
| Low expression of Kv7 channels: The cell type being used may not express the target Kv7 channels at a sufficient level. | Confirm the expression of Kv7 channels in your cell line or primary culture using techniques such as qPCR or Western blotting. | |
| Incorrect voltage protocol: The voltage protocol may not be optimal for activating Kv7 channels. | Use a voltage protocol that includes a depolarizing step from a holding potential of around -80 mV to a test potential of -60 mV to +40 mV to activate Kv7 currents. | |
| Inconsistent or variable drug effect | Precipitation of this compound: The compound may be precipitating out of the external solution, especially at higher concentrations. | Visually inspect the external solution for any signs of precipitation. Prepare fresh dilutions of this compound from the stock solution for each experiment. Consider the use of a BSA-containing external solution to improve solubility. |
| Instability of the patch clamp recording: The whole-cell configuration may be unstable, leading to rundown of the current. | Ensure a stable gigaohm seal before going whole-cell. Monitor the access resistance throughout the experiment and discard any recordings with unstable parameters. | |
| Observed effect is not consistent with Kv7 channel activation (e.g., decreased current) | Off-target effects: At high concentrations, this compound may have off-target effects that could mask or counteract its effect on Kv7 channels. | Perform a full dose-response curve to ensure you are working within the specific concentration range for Kv7 channel activation. |
| Run-down of currents: The observed decrease in current may be due to the natural run-down of the channels over time rather than a drug effect. | Record a stable baseline current for a sufficient amount of time before applying this compound to account for any run-down. |
Data Presentation
Table 1: Potency of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing this compound Activity on Kv7 Channels
1. Cell Preparation:
-
Culture cells expressing the Kv7 channel subtype of interest on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
3. Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments for 500 ms.
-
Record the resulting potassium currents.
5. Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound (and the corresponding vehicle concentration).
-
Allow sufficient time for the drug to equilibrate before recording the currents using the same voltage protocol.
6. Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., 0 mV) before and after the application of this compound.
-
To construct a dose-response curve, repeat the experiment with a range of this compound concentrations.
-
To analyze the effect on the voltage-dependence of activation, plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function.
Visualizations
Caption: Mechanism of action of this compound on Kv7 channels.
Caption: Experimental workflow for patch clamp studies of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of PF-05020182 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-05020182 in neuronal cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, blood-brain barrier penetrant opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] It primarily targets heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and Kv7.3/7.5 channels, leading to a hyperpolarizing shift in the voltage-dependence of channel activation.[1][2] This action enhances the M-current, which helps to stabilize the neuronal resting membrane potential and reduce neuronal excitability.[2][3] Consequently, this compound exhibits anticonvulsant properties.[1][4]
Q2: What are the known on-target activities of this compound?
The primary on-target activity of this compound is the activation of specific Kv7 channel subtypes. The reported half-maximal effective concentrations (EC50) are summarized in the table below.
| Target Channel | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
| Data from MedchemExpress[1] |
Q3: Is there any publicly available data on the broad off-target screening or selectivity profile of this compound?
As of the latest information available, a comprehensive, publicly accessible selectivity panel or broad pharmacology profile for this compound has not been released. Pharmaceutical companies typically conduct extensive off-target screening during drug development, but this data is often proprietary.
Q4: What are some potential off-target effects to consider for Kv7 channel openers in general?
While specific data for this compound is limited, other Kv7 channel modulators have been reported to have off-target effects. For instance, the first-generation Kv7 opener, retigabine, was withdrawn from the market due to side effects such as blue skin discoloration and eye abnormalities, which are not directly related to its primary mechanism of action.[2] Another Kv7 opener, flupirtine, was withdrawn due to risks of serious liver injury.[2] Therefore, when using any novel Kv7 opener, it is prudent to consider potential off-target effects on other ion channels, receptors, or cellular pathways.
Q5: What neuronal cell lines are suitable for studying the effects of this compound?
A variety of neuronal cell lines can be used, depending on the specific research question. Some commonly used lines for neurotoxicity and electrophysiological studies include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons derived from rodent models (e.g., cortical or hippocampal neurons) provide a more physiologically relevant system.
-
Human iPSC-derived Neurons: These cells offer a highly relevant human model for studying neuronal function and toxicity.
Troubleshooting Guides
Problem 1: Unexpected changes in neuronal firing patterns not consistent with Kv7 channel activation.
Possible Cause: Off-target effects on other ion channels that regulate neuronal excitability (e.g., sodium, calcium, or other potassium channels).
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. Off-target effects may appear at higher concentrations than those required for on-target activity.
-
Control Compounds: Compare the effects of this compound with other known Kv7 channel openers and blockers. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Broad-Spectrum Ion Channel Blockers: Use a panel of selective blockers for other key ion channels (e.g., tetrodotoxin (B1210768) for sodium channels, nifedipine (B1678770) for L-type calcium channels) to see if the unexpected effect can be reversed.
-
Electrophysiological Characterization: Conduct detailed patch-clamp electrophysiology experiments to characterize changes in action potential waveform, ion channel currents, and synaptic transmission.
Problem 2: Observed cytotoxicity or changes in cell viability in neuronal cultures.
Possible Cause: Off-target effects on cellular health pathways, mitochondrial function, or induction of apoptosis.
Troubleshooting Steps:
-
Viability Assays: Use multiple, mechanistically distinct viability assays (e.g., MTT, LDH release, and live/dead staining) to confirm cytotoxicity.
-
Time-Course Analysis: Determine the onset of cytotoxicity. Is it an acute or chronic effect?
-
Apoptosis Assays: Investigate markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential and the production of reactive oxygen species (ROS).
-
Control Cell Lines: Test the compound on non-neuronal cell lines to determine if the cytotoxicity is specific to neurons.
Problem 3: Variability in experimental results between different batches of this compound.
Possible Cause: Issues with compound stability, solubility, or purity.
Troubleshooting Steps:
-
Compound Quality Control: Ensure the purity and integrity of each batch of this compound using analytical methods like HPLC-MS.
-
Solubility and Stability: Confirm the solubility of the compound in your experimental buffer and assess its stability over the duration of the experiment. Degradation products could have different activities.
-
Standardized Preparation: Prepare fresh stock solutions for each experiment and use a consistent dilution series.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Neuronal Network Activity using Multi-Electrode Arrays (MEAs)
This protocol provides a method for evaluating the effects of this compound on the spontaneous electrical activity of neuronal networks.
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)
-
MEA recording system and software
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive and negative control compounds
Procedure:
-
Cell Culture: Plate neurons on MEA plates according to the manufacturer's instructions and culture until a stable, spontaneously active network is formed (typically 1-2 weeks).
-
Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record baseline spontaneous activity for at least 10-15 minutes.
-
Compound Addition: Prepare a concentration range of this compound and control compounds. Add the compounds to the wells of the MEA plate. Include a vehicle control.
-
Post-Dose Recording: Immediately begin recording post-compound addition and continue for a desired duration (e.g., 30-60 minutes for acute effects, or longer for chronic studies).
-
Data Analysis: Analyze the MEA data for changes in various parameters, including:
-
Mean firing rate
-
Bursting frequency and duration
-
Network synchrony
-
Spike waveform characteristics
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Characterizing Ion Channel Effects
This protocol outlines the steps for detailed electrophysiological analysis of the effects of this compound on individual neurons.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
-
This compound and control compounds
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the recording pipette and apply gentle suction to form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -80 mV).
-
Apply voltage steps to elicit various ion channel currents (e.g., sodium, potassium, calcium currents).
-
Perfuse with this compound and repeat the voltage steps to observe any changes in current amplitude, kinetics, or voltage-dependence.
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject current steps to elicit action potentials.
-
Perfuse with this compound and observe changes in resting membrane potential, action potential threshold, firing frequency, and action potential waveform.
-
Visualizations
Caption: On-target signaling pathway of this compound in a neuron.
Caption: Workflow for assessing off-target effects using MEAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-05020182 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv7 channel opener, PF-05020182. The information is designed to assist in the accurate interpretation of dose-response curves and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, blood-brain barrier penetrable opener of Kv7 potassium channels.[1] Its primary mechanism of action is to enhance the activity of these channels, which leads to a reduction in neuronal excitability. This makes it a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]
Q2: Which specific Kv7 channel subtypes does this compound activate?
A2: this compound activates heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and heteromeric Kv7.3/7.5 channels.[1] The half-maximal effective concentrations (EC50) for these subtypes are summarized in the table below.
Q3: What are the key parameters to consider when analyzing a this compound dose-response curve?
A3: When analyzing a dose-response curve for this compound, the following parameters are crucial for a comprehensive understanding of its activity:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum possible response. This parameter is a measure of the compound's potency.
-
Hill Slope (n or nH): This parameter describes the steepness of the dose-response curve. A Hill slope of 1 indicates a simple, one-to-one binding interaction. A slope greater than 1 may suggest positive cooperativity, while a slope less than 1 could indicate negative cooperativity or multiple binding sites with different affinities.
-
Emax (Maximal efficacy): This represents the maximum response that can be achieved with the compound. It is a measure of the drug's efficacy.
Data Presentation
Table 1: Potency of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing this compound Activity on Kv7 Channels
This protocol outlines a general procedure for recording Kv7 channel currents in response to this compound using the whole-cell voltage-clamp technique. This method allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
I. Cell Preparation:
-
Culture cells expressing the desired Kv7 channel subtype (e.g., CHO or HEK293 cells stably expressing Kv7.2/7.3) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external solution.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
III. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit Kv7 currents, apply depolarizing voltage steps. A typical voltage protocol would be to step from the holding potential of -80 mV to a range of test potentials from -100 mV to +40 mV in 10 mV increments for a duration of 500 ms.
-
Record baseline currents in the absence of the compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.
-
Apply different concentrations of this compound to the cell by perfusing the recording chamber.
-
At each concentration, record the resulting currents using the same voltage protocol.
IV. Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each concentration of this compound.
-
Normalize the current responses to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50, Hill slope, and Emax.
Troubleshooting Guides
Problem 1: Unstable or "run-down" of Kv7 currents during recording.
-
Possible Cause: The intracellular components essential for channel function may be dialyzing out of the cell into the patch pipette. Kv7 channels are known to be sensitive to the depletion of intracellular factors like PIP2.
-
Troubleshooting Steps:
-
Include PIP2 (e.g., 10-20 µM) in the internal pipette solution to maintain channel activity.
-
Use the perforated patch technique instead of conventional whole-cell to preserve the intracellular environment.
-
Minimize the time between achieving whole-cell configuration and recording data.
-
Problem 2: High variability in the measured EC50 values between experiments.
-
Possible Cause: Inconsistent drug application or issues with the compound's solubility and stability in the experimental solutions.
-
Troubleshooting Steps:
-
Ensure rapid and complete solution exchange in the recording chamber.
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
-
Verify the solubility of this compound in the external solution at the highest concentration used. If precipitation is observed, consider using a lower concentration range or adding a small amount of a solubilizing agent (ensure the agent itself does not affect channel activity).
-
Monitor the stability of the compound in your experimental setup over the time course of the experiment.
-
Problem 3: No significant effect of this compound is observed, even at high concentrations.
-
Possible Cause:
-
Low or no expression of the target Kv7 channels in the cells being tested.
-
The voltage protocol used is not optimal for observing the effect of a channel opener.
-
The compound has degraded.
-
-
Troubleshooting Steps:
-
Confirm the expression of the target Kv7 channels using molecular biology techniques (e.g., Western blot, qPCR) or by recording baseline currents characteristic of Kv7 channels.
-
Use a voltage protocol that holds the cell at a more depolarized potential (e.g., -60 mV or -50 mV) where the channels are partially open. This can make the effect of an opener more apparent.
-
Use a fresh stock of this compound and protect it from light and repeated freeze-thaw cycles.
-
Mandatory Visualizations
Signaling Pathway of Kv7 Channel Modulation
Caption: Simplified signaling pathways modulating Kv7 channel activity.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for determining this compound dose-response parameters.
Logical Relationship for Troubleshooting Unstable Currents
Caption: Troubleshooting logic for unstable Kv7 channel currents.
References
Troubleshooting variability in PF-05020182 experimental results
Welcome to the technical support center for PF-05020182. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results obtained with the Kv7 channel opener, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies (Electrophysiology)
Question 1: I am not observing the expected potentiation of Kv7 currents after applying this compound in my whole-cell patch-clamp recordings.
Possible Causes and Solutions:
-
Compound Stability and Solubility:
-
Solution Preparation: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the extracellular recording solution immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects on ion channels.
-
Precipitation: The compound may precipitate out of the aqueous solution, especially at higher concentrations or after prolonged storage. Visually inspect your working solution for any signs of precipitation. If observed, prepare a fresh dilution from the DMSO stock.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Cell Health: Ensure the cells are healthy and have a stable resting membrane potential before drug application. Unhealthy cells can exhibit altered ion channel expression and function.
-
Voltage Protocol: The voltage protocol used to elicit Kv7 currents is crucial. Kv7 channels are activated at subthreshold potentials (around -60 mV).[1] A voltage step protocol from a holding potential of -80 mV to various depolarizing potentials (e.g., from -60 mV to +20 mV) is typically used to assess channel activity.
-
Perfusion System: Check for issues with your perfusion system that might prevent the compound from reaching the cells at the intended concentration. Ensure adequate flow rates and complete exchange of the bath solution.
-
Question 2: The effect of this compound on Kv7 currents is highly variable between cells.
Possible Causes and Solutions:
-
Heterogeneity in Channel Expression: The expression levels of different Kv7 channel subtypes (Kv7.2, Kv7.3, Kv7.4, Kv7.5) can vary between individual cells, even within the same culture. Since this compound has different potencies for different Kv7 subtypes, this can lead to variability in the observed effect.
-
Endogenous Channel Modulation: The activity of Kv7 channels is regulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2).[2] Variations in intracellular PIP2 levels can alter the baseline channel activity and the response to this compound.
-
Inconsistent Recording Quality: High and stable giga-ohm seals are essential for high-quality patch-clamp recordings. Variations in seal resistance or access resistance can introduce significant variability in the measured currents.
In Vivo Studies (Anticonvulsant Models)
Question 3: I am not observing a significant anticonvulsant effect of this compound in the maximal electroshock (MES) seizure model.
Possible Causes and Solutions:
-
Drug Administration and Pharmacokinetics:
-
Route of Administration: this compound is orally active.[3] Ensure the compound is properly dissolved or suspended for oral gavage. The choice of vehicle can significantly impact absorption.
-
Dosing and Timing: The anticonvulsant effect is dose-dependent.[4] Ensure you are using an appropriate dose range. The timing of the MES test relative to drug administration is critical and should be based on the pharmacokinetic profile of the compound in the species being tested. Insufficient time for absorption and distribution to the brain will result in a lack of efficacy.
-
Blood-Brain Barrier Penetration: While this compound is reported to be blood-brain barrier penetrable, factors such as the formulation and individual animal physiology can influence the extent of brain exposure.[3]
-
-
MES Protocol Parameters:
-
Stimulus Intensity: The electrical stimulus (current and duration) must be sufficient to induce a full tonic hindlimb extension in control animals.[5][6] Calibrate your equipment to ensure a consistent and appropriate stimulus is delivered.
-
Electrode Placement: Proper placement of the corneal or ear-clip electrodes is essential for reliable seizure induction.[6] Ensure good contact is made.
-
Question 4: The behavioral response of the animals to this compound is inconsistent.
Possible Causes and Solutions:
-
Animal Strain and Health: The genetic background and health status of the animals can influence their susceptibility to seizures and their response to anticonvulsant drugs. Use a consistent and well-characterized animal strain.
-
Stress: Stress can alter seizure thresholds and drug metabolism. Handle the animals consistently and minimize stress before and during the experiment.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects cannot be entirely ruled out, which could contribute to behavioral variability.[7][8]
Data Presentation
Table 1: In Vitro Activity of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.[3]
Table 2: Physicochemical Properties and Formulation
| Property | Value/Recommendation |
| Solubility | Soluble in DMSO. Prepare stock solutions in DMSO. |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (in Solvent) | Store at -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| In Vitro Formulation | Dilute DMSO stock solution in the desired aqueous buffer to the final working concentration. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%). |
| In Vivo Formulation | For oral administration, the compound can be formulated in a suitable vehicle. The choice of vehicle can affect bioavailability. |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on Kv7 currents in a heterologous expression system or cultured neurons.
-
Cell Preparation:
-
Culture cells expressing the Kv7 channel subtype of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) or other suitable extracellular solution.
-
-
Pipette and Intracellular Solution:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
The intracellular solution should contain (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +20 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.
-
Establish a stable baseline recording of the currents.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the currents in the presence of the compound after the effect has reached a steady state.
-
Wash out the compound with the control solution to observe the reversibility of the effect.
-
Detailed Methodology: Maximal Electroshock (MES) Seizure Model
This protocol outlines the procedure for evaluating the anticonvulsant activity of this compound in rodents.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or CD-1 mice.
-
Allow the animals to acclimate to the laboratory environment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Drug Administration:
-
Prepare the desired dose of this compound in a suitable vehicle for oral administration.
-
Administer the compound or vehicle (control group) via oral gavage.
-
The time between drug administration and the MES test should be determined based on the compound's known or estimated time to peak plasma concentration. A typical pre-treatment time is 30-60 minutes.[9]
-
-
MES Procedure:
-
Apply a drop of topical anesthetic to the animal's eyes.
-
Place corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats with 60 Hz alternating current).[6]
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from tonic hindlimb extension at each dose.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Mandatory Visualizations
Caption: Kv7 Channel Signaling Pathway and Modulation by this compound.
Caption: Experimental Workflows for this compound Evaluation.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of M(Kv7.2/7.3) channels in neurons by PIP2 and products of PIP2 hydrolysis: significance for receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation regulates the sensitivity of voltage‐gated Kv7.2 channels towards phosphatidylinositol‐4,5‐bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
How to minimize PF-05020182 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of PF-05020182 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an orally active opener of the Kv7 potassium channel, which has shown potential as an anticonvulsant for the treatment of epilepsy.[1] Like many small molecule drug candidates, this compound has poor aqueous solubility, which can lead to precipitation in experimental assays, affecting data accuracy and reproducibility.
Q2: What are the known solvents for this compound?
This compound exhibits good solubility in some organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility |
| DMSO | ≥ 33.33 mg/mL (90.95 mM) |
| Ethanol (B145695) | ≥ 7.14 mg/mL (19.48 mM) |
Data sourced from MedchemExpress. It is recommended to perform your own solubility tests for specific experimental needs.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is likely to result in precipitation due to its low water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and minimize this compound precipitation in your experiments.
Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer.
This is a common issue when the concentration of the drug in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: If the experimental design allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can enhance solubility. However, be mindful of the potential effects of the solvent on your experimental system (e.g., cell viability, enzyme activity). It is advisable to run a solvent tolerance control experiment.
-
Use a Different Co-solvent: While DMSO is common, ethanol is another option that may offer different solubility characteristics.
-
Incorporate Excipients: For challenging cases, the use of solubility-enhancing excipients can be explored. Cyclodextrins, for example, can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Problem: The solution is initially clear but a precipitate forms over time.
This indicates that the compound may be degrading or that the solution is supersaturated and thermodynamically unstable.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution just before use.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Temperature Effects: The solubility of compounds can be temperature-dependent. Ensure that the temperature of your stock solution and aqueous buffer are equilibrated before mixing. If precipitation occurs upon cooling, consider performing the experiment at a slightly elevated temperature, if permissible for the assay.
-
Light Sensitivity: Protect solutions from light, as this can sometimes induce degradation and precipitation.
Experimental Protocols
Protocol for Preparation of a this compound Working Solution
This protocol provides a general guideline for preparing an aqueous working solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, HEPES, TRIS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 33.33 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Aqueous Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the desired aqueous buffer to reach the final working concentration.
-
Crucially, add the stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. Do not add the buffer to the stock solution.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of the aqueous buffer.
-
Use the working solution immediately after preparation.
-
Mechanism of Solubility Enhancement
The use of a co-solvent like DMSO is a common strategy to dissolve poorly water-soluble compounds for biological assays. The diagram below illustrates the conceptual mechanism.
References
Addressing PF-05020182 vehicle effects in control experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv7 channel opener, PF-05020182. The following information is designed to help address potential issues related to the compound's vehicle in control experiments, ensuring the accuracy and reliability of your results.
Important Disclaimer: The specific vehicle used for the in vivo administration of this compound in the foundational preclinical studies has not been publicly disclosed. Therefore, this guide is based on a common and representative vehicle formulation for oral administration of hydrophobic compounds in rodent studies: 0.5% Methylcellulose (B11928114) with 0.1% Tween 80 in sterile water. Researchers should always consult the specific formulation details provided by the compound supplier or their institution's protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] It primarily targets heterotetrameric Kv7.2/7.3 channels, which are crucial for regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism of action underlies its potential as an anticonvulsant for the treatment of epilepsy.
Q2: Why is a vehicle necessary for administering this compound in my experiments?
A2: Like many small molecule drug candidates, this compound is likely to have low aqueous solubility. A vehicle, such as the commonly used 0.5% methylcellulose with 0.1% Tween 80, is a solution or suspension used to solubilize or evenly disperse the compound for consistent and accurate dosing, particularly for in vivo studies.
Q3: What are the potential effects of the vehicle itself on my control animals?
A3: While generally considered inert, the vehicle components can have biological effects. Methylcellulose can alter gastrointestinal motility and viscosity. Tween 80, a non-ionic surfactant, can increase the absorption of other substances and, at high concentrations, has been reported to have mild inflammatory or other off-target effects. It is crucial to include a vehicle-only control group in your experimental design to account for these potential effects.
Q4: How should I prepare the assumed vehicle (0.5% Methylcellulose with 0.1% Tween 80)?
A4: To prepare a 100 mL solution:
-
Heat approximately 50 mL of sterile water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose while stirring vigorously to prevent clumping.
-
Once the methylcellulose is dispersed, add 0.1 mL of Tween 80.
-
Add the remaining 50 mL of cold sterile water and continue to stir on a cold plate until the solution becomes clear and viscous.
-
Store at 4°C. The solution should be prepared fresh weekly.
Troubleshooting Guide: Unexpected Vehicle Effects
Unexpected results in your vehicle-treated control group can confound the interpretation of your experimental data. This guide provides a structured approach to troubleshooting these issues.
Experimental Workflow for Investigating Vehicle Effects
Caption: Troubleshooting workflow for unexpected vehicle effects.
Data Summary: Potential Vehicle Component Effects
| Vehicle Component | Potential Biological Effect | Tissues/Systems Potentially Affected | Mitigation Strategies |
| Methylcellulose (0.5%) | Increased viscosity of gut contents, altered gastrointestinal transit time, potential for altered absorption of nutrients or co-administered substances. | Gastrointestinal tract | Ensure consistent and thorough mixing; consider a lower concentration if effects are observed; use a water-only control for comparison. |
| Tween 80 (0.1%) | Surfactant properties can increase cell membrane permeability, potentially leading to mild inflammation or altered drug absorption. At higher concentrations, can have systemic effects. | Gastrointestinal tract, Blood-Brain Barrier, Systemic circulation | Use the lowest effective concentration; include a control group with methylcellulose only; screen for inflammatory markers if inflammation is suspected. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
This protocol is a standard method for assessing the efficacy of anticonvulsant compounds.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate animals to the facility for at least 3 days prior to the experiment.
-
Groups:
-
Vehicle Control (0.5% Methylcellulose, 0.1% Tween 80 in sterile water, p.o.)
-
This compound (e.g., 1, 3, 10 mg/kg, p.o. in vehicle)
-
Positive Control (e.g., Phenytoin, i.p.)
-
-
Administration: Administer the vehicle or compound orally (p.o.) via gavage.
-
Pre-treatment Time: Test animals at the time of peak compound effect (e.g., 60 minutes post-dose).
-
MES Induction:
-
Apply corneal electrodes with a drop of saline.
-
Deliver a constant current stimulus (e.g., 150 mA for 0.2 seconds).
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure for 10 seconds.
-
Endpoint: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.
Signaling Pathway: Neuronal Excitability Regulation by Kv7 Channels
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound enhances the opening of Kv7.2/7.3 channels.
References
Technical Support Center: Improving the In Vivo Half-Life of PF-05020182
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the Kv7 channel opener PF-05020182 and may be encountering challenges with its in vivo half-life. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying potential causes of rapid clearance and offer strategies to extend the compound's duration of action in experimental settings.
Troubleshooting Guides
Issue 1: Observed In Vivo Half-Life of this compound is Shorter Than Desired
Initial Assessment: The first step in troubleshooting a short in vivo half-life is to systematically evaluate the potential contributing factors, which can be broadly categorized as metabolism, clearance, and formulation. While specific in vivo pharmacokinetic data for this compound is not publicly available, the compound was developed by Pfizer and selected for in vivo studies based on having suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] However, variations in experimental conditions, animal species, and formulations can significantly impact in vivo outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a short in vivo half-life.
Detailed Steps:
-
Assess Metabolic Stability:
-
Question: Is this compound being rapidly metabolized?
-
Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species being used in your in vivo studies (e.g., mouse, rat). This will help determine the intrinsic clearance of the compound.
-
Rationale: A high intrinsic clearance in these assays is a strong indicator of rapid metabolic breakdown in vivo.
-
-
Identify Metabolic "Hotspots" and Involved Enzymes:
-
Question: Which part of the this compound molecule is being metabolized, and by which enzymes?
-
Action: Perform metabolite identification studies using LC-MS/MS following incubation with liver microsomes. To identify the specific cytochrome P450 (CYP450) enzymes involved, use a panel of recombinant human CYP450 enzymes or specific chemical inhibitors.
-
Rationale: this compound contains a piperidine (B6355638) ring, a common site of metabolism by CYP450 enzymes such as CYP3A4 and CYP2D6.[3][4][5][6][7] Identifying the metabolic weak points can guide strategies for structural modification to block or slow down metabolism.
-
-
Evaluate Clearance Mechanisms:
-
Question: Is the compound being rapidly cleared by the kidneys or other routes?
-
Action: Conduct a full pharmacokinetic study, including intravenous (IV) and oral (PO) administration, to determine key parameters like clearance (CL), volume of distribution (Vd), and bioavailability (F).
-
Rationale: Understanding the primary clearance mechanism is crucial. For instance, if renal clearance is high, strategies to increase plasma protein binding or molecular size may be effective.
-
-
Optimize Formulation and Route of Administration:
-
Question: Is the formulation or route of administration contributing to the short half-life?
-
Action: Experiment with different formulations to improve solubility and absorption. Consider alternative routes of administration, such as subcutaneous (SC) or intraperitoneal (IP) injection, which can provide a slower release profile compared to IV or PO administration.
-
Rationale: A depot-forming formulation, for example, can significantly extend the in vivo half-life by slowing the absorption of the compound into systemic circulation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical in vivo half-life for a small molecule research compound like this compound?
A1: The in vivo half-life of small molecules can vary widely, from minutes to many hours, depending on their chemical structure, metabolic stability, and the animal species being studied. While the specific half-life of this compound is not publicly reported, a short half-life (e.g., less than 2 hours) in early-phase discovery is a common challenge that often requires optimization.[8]
Q2: How can I increase the in vivo half-life of this compound without chemically modifying the molecule?
A2: Several formulation-based strategies can be employed to extend the in vivo half-life of a compound:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.
-
Nanoparticle Formulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation and clearance, leading to a longer circulation time.
-
Subcutaneous Depot: Formulating the compound in an oil-based vehicle for subcutaneous injection can create a depot from which the drug is slowly released over an extended period.
Q3: If I need to chemically modify this compound to improve its half-life, what are some common strategies?
A3: If metabolic instability is the primary cause of the short half-life, the following structural modification strategies can be considered:
-
Metabolic Blocking: Introduce a metabolically stable group, such as a fluorine atom, at the identified site of metabolism.
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down CYP450-mediated metabolism due to the kinetic isotope effect.
-
Modify Lipophilicity: Adjusting the lipophilicity of the molecule can alter its distribution into tissues and its interaction with metabolic enzymes.
Q4: How do I choose the right in vivo model to study the pharmacokinetics of this compound?
A4: The choice of animal model (e.g., mouse, rat, dog) depends on the specific research question. It is often advisable to start with a rodent model (mouse or rat) for initial pharmacokinetic screening due to cost and ethical considerations. However, it is important to be aware of species differences in drug metabolism. For example, the expression and activity of CYP450 enzymes can vary significantly between rodents and humans.
Q5: What are the key pharmacokinetic parameters I should measure when evaluating strategies to improve the half-life of this compound?
A5: The following pharmacokinetic parameters are essential for assessing the impact of your half-life extension strategy:
-
Half-life (t½): The primary indicator of how long the drug stays in the body.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): Indicates the extent to which the drug distributes into tissues.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Data Presentation
Table 1: Example Pharmacokinetic Parameters in Rats for a Hypothetical Kv7 Opener Before and After a Half-Life Extension Strategy
| Parameter | Unit | Original Compound | Modified Compound (e.g., PEGylated) |
| Half-life (t½) | h | 1.5 | 8.2 |
| AUC (0-inf) | ng*h/mL | 1250 | 7500 |
| Clearance (CL) | mL/min/kg | 50 | 8.5 |
| Vd (ss) | L/kg | 3.5 | 4.0 |
| Cmax (Oral) | ng/mL | 450 | 980 |
| Tmax (Oral) | h | 0.5 | 2.0 |
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Mouse | 150 | 4.6 |
| Rat | 125 | 5.5 |
| Dog | 70 | 9.9 |
| Human | 95 | 7.3 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (from the desired species, e.g., rat, human).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
96-well plates.
-
Incubator/shaker (37°C).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
-
Materials:
-
This compound formulation for IV and PO administration.
-
Sprague-Dawley rats with jugular vein cannulas.
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Acclimate the cannulated rats to the study conditions.
-
Divide the rats into two groups: IV and PO administration.
-
Administer a single dose of this compound to each rat according to its assigned group.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to perform non-compartmental analysis and determine the key PK parameters.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a Kv7 channel opener.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of PF-05020182 in assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of PF-05020182 in experimental assays. Our aim is to help researchers identify and resolve potential issues with non-specific binding, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] It facilitates the activation and/or slows the deactivation of these channels, which leads to a reduction in neuronal excitability.[3] This mechanism of action is beneficial for controlling spontaneous electrical activity in conditions like epilepsy.[3]
Q2: Which specific Kv7 channel subtypes does this compound act on?
This compound is known to activate human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels.[1] It is important to note that it does not activate homotetrameric Kv7.5 channels but does act on heterotetrameric Kv7.3/5 channels.[2]
Q3: What are the common causes of high background or non-specific binding in assays involving small molecules like this compound?
High background in assays can stem from several factors, including but not limited to:
-
Non-specific binding: The compound may interact with unintended proteins or surfaces.
-
Contamination: Reagents or samples may be contaminated.[4]
-
Cross-reactivity: In immunoassays, antibodies may recognize other molecules.[5]
-
Insufficient blocking or washing: Inadequate blocking of non-specific sites or removal of unbound reagents can lead to high background.[6][7]
-
Incorrect reagent concentrations: Suboptimal concentrations of antibodies or other reagents can be a cause.[6]
Troubleshooting Guide for Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting high background and suspected non-specific binding in assays utilizing this compound.
Initial Assessment
Before making significant changes to your protocol, it is crucial to confirm the issue. A high background is characterized by an excessive or unexpectedly high signal in negative control wells.[6]
Signaling Pathway of Kv7 Channels
Understanding the target pathway is essential for designing specific assays. This compound modulates the M-current by acting on Kv7 channels, which are typically regulated by signaling molecules like PIP2 and calmodulin (CaM).
Caption: Simplified signaling pathway of Kv7 channel activation by this compound.
Troubleshooting Workflow
This workflow provides a step-by-step process to identify and resolve the source of non-specific binding.
Caption: Step-by-step workflow for troubleshooting high background in assays.
Logical Relationships of Non-Specific Binding
Understanding the potential causes can help in diagnosing the problem more efficiently.
Caption: Logical relationships between potential causes and high background signals.
Quantitative Data Summary
The following tables provide a summary of this compound's activity and general troubleshooting parameters for immunoassays.
Table 1: In Vitro Activity of this compound
| Channel Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.[1]
Table 2: General Troubleshooting Parameters for Immunoassays
| Parameter | Standard Range | Troubleshooting Action |
| Blocking Buffer | 1-5% BSA or non-fat milk | Increase concentration (e.g., from 1% to 2% BSA). Add 0.05% Tween-20.[6] |
| Blocking Incubation | 1-2 hours at RT or 4°C overnight | Increase incubation time.[7] |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Increase number of washes (e.g., from 3 to 5). Increase soaking time between washes.[6] |
| Primary Antibody | Varies (check datasheet) | Perform a titration experiment to find optimal concentration.[7] |
| Secondary Antibody | Varies (check datasheet) | Run a control without primary antibody to check for non-specific binding of the secondary.[7] |
Detailed Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare multiple blocking buffers:
-
Buffer A: 1% BSA in PBS
-
Buffer B: 3% BSA in PBS
-
Buffer C: 5% BSA in PBS
-
Buffer D: 1% BSA, 0.05% Tween-20 in PBS
-
-
Coat and wash microplate wells as per your standard protocol.
-
Apply different blocking buffers to different sets of wells. Include a no-blocking control.
-
Incubate for varying times: Test 1 hour, 2 hours, and 4 hours at room temperature.
-
Proceed with the rest of your assay protocol, keeping all other variables constant.
-
Analyze the signal-to-noise ratio for each condition. The optimal condition will have a low background in negative control wells and a high signal in positive control wells.
Protocol 2: Antibody Titration
-
Prepare serial dilutions of your primary antibody in the appropriate diluent. A typical range might be 1:100, 1:250, 1:500, 1:1000, 1:2000, and 1:4000.
-
Coat, wash, and block the microplate using your optimized blocking protocol.
-
Add the different antibody dilutions to the wells. Include a control with no primary antibody.
-
Incubate as per your standard protocol.
-
Add the secondary antibody at its recommended concentration.
-
Develop and read the plate.
-
Plot the signal versus the antibody dilution. The optimal dilution is typically the one that gives a strong signal with low background.[7]
By systematically working through these troubleshooting steps, researchers can effectively address issues of non-specific binding and improve the quality of their experimental data when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. arp1.com [arp1.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
Technical Support Center: PF-05020182 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of PF-05020182. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may be encountered during the preparation of this Kv7 channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is anticipated to involve a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. This reaction typically couples an appropriately substituted piperidine (B6355638) derivative with a heterocyclic partner, likely a substituted 2,4-dimethoxypyrimidine (B108405).
Q2: What are the key starting materials for the synthesis of this compound?
A2: Based on the structure of this compound, the key starting materials are likely to be a piperidine derivative containing a carboxamide functional group and a halogenated or sulfonylated 2,4-dimethoxypyrimidine derivative.
Q3: What are the typical reaction conditions for the Buchwald-Hartwig amination to synthesize this compound?
A3: Typical conditions for a Buchwald-Hartwig amination involve a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), a base (e.g., sodium tert-butoxide, cesium carbonate), and an inert solvent (e.g., toluene (B28343), dioxane) at elevated temperatures.
Q4: What are some common purification techniques for this compound?
A4: Purification of N-aryl piperidine compounds like this compound is often achieved through column chromatography on silica (B1680970) gel. Other potential methods include crystallization or preparative high-performance liquid chromatography (HPLC) if high purity is required.
Troubleshooting Guides
Synthesis Troubleshooting
A common challenge in the synthesis of this compound via Buchwald-Hartwig amination is achieving a high yield and purity. The following table outlines potential issues and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium catalyst is not old or oxidized. - Use a pre-catalyst for more reliable generation of the active catalytic species. |
| Poor choice of ligand | - Screen different phosphine ligands. Sterically hindered and electron-rich ligands are often effective. | |
| Inappropriate base | - The choice of base is crucial. Sodium tert-butoxide is a strong base often used, but others like cesium carbonate may be milder and more suitable for sensitive substrates. | |
| Presence of oxygen or moisture | - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents and reagents. | |
| Unsuitable solvent | - Toluene and dioxane are common solvents. Ensure your starting materials are soluble in the chosen solvent. | |
| Formation of Side Products | Hydrodehalogenation of the pyrimidine (B1678525) starting material | - This is a common side reaction where the halide is replaced by a hydrogen atom. - Optimize the reaction conditions, such as lowering the temperature or changing the ligand and base combination. |
| Homocoupling of starting materials | - This can occur at high catalyst loadings or temperatures. - Reduce the catalyst concentration and reaction temperature. | |
| Reaction at other nucleophilic sites | - If the piperidine starting material has other nucleophilic groups, they may compete in the coupling reaction. - Protect any competing functional groups before the coupling reaction. |
Purification Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in separating the product from starting materials by column chromatography | Similar polarity of product and starting materials | - Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography (e.g., alumina). |
| Product co-elutes with the phosphine ligand or its oxide | The phosphine ligand or its oxide has a similar polarity to the product. | - Choose a ligand that is more easily separated. - Wash the crude product with a solvent that selectively dissolves the ligand/oxide but not the product. - Use a ligand scavenger resin. |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities | - Ensure all solvent is removed under high vacuum. - Re-purify the product. - Attempt to crystallize the product from a suitable solvent system. |
| Low recovery after purification | Product instability on silica gel | - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. - Consider alternative purification methods like crystallization or preparative HPLC. |
Data Presentation
Table 1: Potency of this compound on Kv7 Channels
| Channel | EC₅₀ (nM) |
| Human Kv7.2/7.3 | 334[1] |
| Human Kv7.4 | 625[1] |
| Human Kv7.3/7.5 | 588[1] |
Experimental Protocols
While a specific detailed protocol for the synthesis of this compound from a peer-reviewed publication is not publicly available, a general procedure based on the principles of the Buchwald-Hartwig amination is provided below. Note: This is a representative protocol and may require optimization.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 equiv), the piperidine derivative (1.0-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to PF-05020182 and Other Kv7 Channel Openers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kv7 channel opener PF-05020182 with other notable alternatives. This document synthesizes experimental data to highlight the performance, selectivity, and preclinical efficacy of these compounds, offering a valuable resource for advancing research in neuroscience and pharmacology.
Potassium channels of the Kv7 family (Kv7.1-7.5), encoded by the KCNQ1-5 genes, are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing outward potassium current, which can dampen excessive neuronal firing. This mechanism makes them a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide focuses on this compound, a novel Kv7 channel opener, and compares its pharmacological profile with established and investigational compounds in the same class, including retigabine (B32265) (ezogabine), flupirtine, and ICA-069673.
Quantitative Comparison of Kv7 Channel Openers
The following tables summarize the in vitro potency and in vivo anticonvulsant activity of this compound and other selected Kv7 channel openers.
Table 1: In Vitro Potency (EC50) of Kv7 Channel Openers on Human Kv7 Subtypes
| Compound | Kv7.2/7.3 (nM) | Kv7.4 (nM) | Kv7.3/7.5 (nM) | Reference(s) |
| This compound | 334 | 625 | 588 | [1] |
| Retigabine | 920 - 2400 | 22000 | >10000 | [2] |
| Flupirtine | 4000 | - | - | [3] |
| ICA-069673 | 690 | >10000 | 14300 | [4] |
EC50 values represent the concentration of the compound required to elicit a half-maximal response.
Table 2: In Vivo Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model (Rat)
| Compound | Route of Administration | ED50 (mg/kg) | Time of Peak Effect | Reference(s) |
| This compound | Oral (p.o.) | Dose-dependent protection | - | [1][5] |
| Retigabine | Intraperitoneal (i.p.) | ~1-2 | 0.5 - 1 hour | |
| Flupirtine | Oral (p.o.) | ~10 | 1 - 2 hours | |
| ICA-069673 | Oral (p.o.) | ~3 | 1 hour |
ED50 represents the dose of the compound that is effective in 50% of the tested animals.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
Objective: To determine the potency and efficacy of Kv7 channel openers on specific channel subtypes expressed in a heterologous system.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the desired human Kv7 channel subunits (e.g., Kv7.2/7.3, Kv7.4, Kv7.3/7.5). Cells are cultured in appropriate media and under standard conditions (37°C, 5% CO2).
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.3 with KOH.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied, followed by a repolarizing step to -60 mV to record tail currents.
-
Drug Application: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The current amplitude at the end of the depolarizing pulse is measured. The concentration-response curve for the compound is generated by plotting the increase in current amplitude against the compound concentration. The EC50 value is determined by fitting the data to a Hill equation. The voltage dependence of activation is determined by plotting the normalized tail current amplitude against the prepulse potential and fitting the data with a Boltzmann function.
Maximal Electroshock (MES) Seizure Model in Rats
Objective: To assess the in vivo anticonvulsant efficacy of a compound in a rodent model of generalized tonic-clonic seizures.[6][7][8]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (100-150 g) are used for the study.[6] Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.[6] A vehicle control group is included in each experiment.
-
Induction of Seizures: At a predetermined time after drug administration (time of peak effect), a maximal electroshock is delivered via corneal electrodes. The electrical stimulus parameters are typically a 60 Hz alternating current of 150 mA for 0.2 seconds.[7]
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of Kv7 channel activation and a typical experimental workflow for comparing Kv7 channel openers.
Caption: Signaling pathway of Kv7 channel activation by an opener.
Caption: Experimental workflow for comparing Kv7 channel openers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Preclinical Efficacy of PF-05020182 and Standard Antiepileptic Drugs
This guide provides a detailed comparison of the preclinical efficacy of PF-05020182, a novel Kv7 potassium channel opener, with that of standard antiepileptic drugs (AEDs). The content is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation into novel epilepsy treatments.
Mechanism of Action: A Novel Approach to Seizure Control
This compound represents a targeted approach to seizure management by modulating the activity of voltage-gated potassium channels of the Kv7 family (KCNQ).[1][2] These channels are crucial regulators of neuronal excitability.[1] By facilitating the opening of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of aberrant firing that leads to seizures.[3][4]
In contrast, standard antiepileptic drugs exert their effects through various other mechanisms, primarily focused on inhibiting excitatory neurotransmission or enhancing inhibitory processes.
-
Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels, a mechanism that slows the rate of neuronal firing.
-
Valproic Acid (Valproate): This drug has a broader mechanism of action, including the blockade of sodium channels, increasing the levels of the inhibitory neurotransmitter GABA, and blocking T-type calcium channels.
Below is a diagram illustrating the signaling pathway of Kv7 channel activation by this compound.
Preclinical Efficacy in Animal Models
The anticonvulsant potential of this compound has been evaluated in preclinical models of epilepsy, with the Maximal Electroshock (MES) seizure model in rats being a key assay. This model is widely used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures in humans.
The following table summarizes the available efficacy data for this compound in comparison to standard antiepileptic drugs in the rat MES model. Efficacy is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Mechanism of Action | MES Model Efficacy (ED50 in rats, mg/kg, i.p.) | Reference |
| This compound | Kv7 Channel Opener | Dose-dependent protection | [2] |
| Phenytoin | Sodium Channel Blocker | 9.5 | [1] |
| Carbamazepine | Sodium Channel Blocker | 7.5 | [5] |
| Valproic Acid | Multiple Mechanisms | 224.13 | [6] |
Note: The specific ED50 for this compound in the rat MES model is not publicly available in the cited literature; however, the compound demonstrated significant, dose-dependent anticonvulsant activity in this model.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are essential. Below is a representative methodology for the Maximal Electroshock (MES) Assay in rats, a standard model for assessing anticonvulsant efficacy.
Maximal Electroshock (MES) Assay Protocol
1. Animals:
-
Male Sprague-Dawley rats (200-250g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Animals are acclimated to the laboratory conditions for at least one week prior to experimentation.
2. Drug Administration:
-
Test compounds (this compound or standard AEDs) and vehicle are administered intraperitoneally (i.p.).
-
A range of doses is used to determine the dose-response relationship.
-
The time between drug administration and the MES test is determined by the pharmacokinetic profile of the compound, typically 30-60 minutes.
3. Seizure Induction:
-
A constant current stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Prior to electrode placement, a drop of saline or anesthetic is applied to the eyes to ensure good electrical contact and minimize discomfort.
4. Endpoint Measurement:
-
The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.
5. Data Analysis:
-
The percentage of animals protected at each dose is calculated.
-
The ED50 value and its 95% confidence intervals are determined using probit analysis.
The following diagram illustrates the general workflow of the MES experiment.
Summary
This compound demonstrates a promising preclinical profile as an anticonvulsant. Its novel mechanism of action, targeting the Kv7 family of potassium channels, offers a potential new therapeutic strategy for epilepsy, particularly for patients with refractory seizures who do not respond to standard treatments. The dose-dependent efficacy of this compound in the well-validated MES model underscores its potential as a clinically relevant antiepileptic drug. Further studies are warranted to fully elucidate its comparative efficacy and safety profile.
References
- 1. preprints.org [preprints.org]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of magnesium valproate on amygdala-kindled seizures in the rat: comparison with sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DGAT1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods for validating the target engagement of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, critical for the development of therapeutics for metabolic diseases. We will explore key experimental approaches, present comparative data for leading compounds, and provide detailed protocols to support your research. While the initial query mentioned PF-05020182, public domain data points to this compound as a Kv7 channel opener.[1][2] In contrast, extensive literature exists for validating the in vivo target engagement of DGAT1 inhibitors, such as PF-04620110.[3] This guide will therefore focus on DGAT1 inhibitors.
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis.[4][5] Its inhibition is a promising strategy for treating obesity, type 2 diabetes, and dyslipidemia.[4][5] Validating that a DGAT1 inhibitor reaches and interacts with its target in a living organism is a pivotal step in preclinical and clinical development.
Comparative Analysis of In Vivo Target Engagement Methods
The primary methods for confirming in vivo DGAT1 target engagement rely on pharmacodynamic (PD) biomarkers that measure the physiological outcomes of inhibiting the enzyme's activity. More direct, but less common, methods include advanced imaging and proteomic techniques.
| Method | Principle | Advantages | Disadvantages |
| Oral Fat Tolerance Test (OFTT) | Measures the postprandial increase in plasma triglycerides (TGs) after a lipid challenge. DGAT1 inhibition blunts this increase.[6] | Robust, widely used, reflects in vivo physiological function.[6] | Indirect measure of target engagement; can be influenced by other metabolic factors. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to directly label active enzymes in a tissue sample. Competitive ABPP can quantify the level of target occupancy by an inhibitor.[6] | Direct and quantitative measure of target engagement in specific tissues. | Requires specialized probes and mass spectrometry equipment; less commonly reported for DGAT1 inhibitors.[6] |
| Positron Emission Tomography (PET) | Utilizes a radiolabeled ligand that binds to the target enzyme. The displacement of this ligand by a drug candidate is imaged and quantified. | Non-invasive, provides quantitative target occupancy data in living subjects, including humans. | Requires development of a specific radiotracer; high cost and specialized facilities. |
Performance of Key DGAT1 Inhibitors In Vivo
The following table summarizes the in vivo efficacy of representative DGAT1 inhibitors, primarily assessed through the Oral Fat Tolerance Test.
| Inhibitor | Target | Animal Model | Dosing Regimen | Key Finding | Reference |
| A-922500 | DGAT1 | Zucker Fatty Rat | 0.03, 0.3, and 3 mg/kg, p.o. for 14 days | 3 mg/kg dose significantly reduced serum triglycerides by 39%. | [6] |
| Hyperlipidemic Hamster | 0.03, 0.3, and 3 mg/kg, p.o. for 14 days | 3 mg/kg dose significantly reduced serum triglycerides by 53%. | [6] | ||
| PF-04620110 | DGAT1 | Rat | ≥0.1 mg/kg | Reduction of plasma triglyceride levels following a lipid challenge.[4][6] | [4][6] |
| T-863 | DGAT1 | Mice (C57BL/6) | Not specified | Dose-dependently attenuates postprandial hyperlipidemia.[4] | [4] |
Experimental Protocols
Oral Fat Tolerance Test (OFTT)
This protocol is designed to evaluate the acute effect of a DGAT1 inhibitor on postprandial triglyceride levels.
Materials:
-
DGAT1 inhibitor of choice
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corn oil or olive oil
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours prior to the experiment.
-
Inhibitor Administration: Administer the DGAT1 inhibitor or vehicle via oral gavage.
-
Lipid Challenge: After a set pre-treatment time (e.g., 1 hour), administer a lipid bolus (e.g., 10 ml/kg of corn oil) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (pre-lipid challenge) and at several time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the TG AUC in the inhibitor-treated group compared to the vehicle group indicates in vivo target engagement.
Visualizing Pathways and Workflows
DGAT1 Signaling in Triglyceride Synthesis
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Workflow for the Oral Fat Tolerance Test (OFTT)
Caption: Workflow for the Oral Fat Tolerance Test (OFTT).
Comparison of In Vivo Target Engagement Methods
References
- 1. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of PF-05020182: A Guide to Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel modulator PF-05020182, with a focus on its cross-reactivity with other ion channels. The information herein is intended to support research and development efforts by providing available experimental data and methodologies.
Introduction to this compound
This compound is a novel, orally active small molecule that functions as a positive allosteric modulator, or "opener," of voltage-gated potassium channels of the Kv7 family (also known as KCNQ channels).[1] Developed as a potential treatment for epilepsy, its mechanism of action involves facilitating the opening of these channels, which leads to a reduction in neuronal excitability. This action is considered beneficial for controlling the spontaneous electrical activity characteristic of epileptic seizures.[1]
Primary Pharmacological Activity
The primary targets of this compound are specific subtypes of the Kv7 channel family. Experimental data has demonstrated its activity on heteromeric Kv7.2/7.3 channels, as well as Kv7.4 and heteromeric Kv7.3/7.5 channels.[2] It is reported to be significantly more potent than the earlier generation Kv7 opener, retigabine. It is noteworthy that this compound does not activate homotetrameric Kv7.5 channels.[3]
Table 1: Potency of this compound on Primary Target Kv7 Ion Channels
| Ion Channel Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334[2] |
| Human Kv7.4 | 625[2] |
| Human Kv7.3/7.5 | 588[2] |
Cross-Reactivity with Other Ion Channels
A critical aspect of drug development is understanding the selectivity of a compound and its potential for off-target effects. Comprehensive screening against a panel of other ion channels is a standard practice in safety pharmacology to identify potential liabilities, such as cardiovascular risks associated with hERG channel modulation or neurological side effects from interactions with sodium (Nav) or calcium (Cav) channels.
As of the latest available public information, a detailed, quantitative cross-reactivity panel for this compound against a broad range of other ion channel families (e.g., Nav, Cav, Kir, hERG) has not been published in the accessible scientific literature. The primary publication from Davoren et al. (2015) focuses on the activity at Kv7 channels.[1]
While specific data for this compound is not available, it is standard practice for pharmaceutical companies to conduct extensive in-vitro safety pharmacology profiling. For comparison, other Kv7 channel modulators have been evaluated for their selectivity. For instance, the development of subtype-selective Kv7 modulators is an active area of research to minimize potential side effects.
Experimental Protocols
The following sections describe the general methodologies used for assessing the activity and selectivity of ion channel modulators like this compound.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels
This "gold standard" technique is used to measure the flow of ions through channels in the membrane of a single cell.
Objective: To determine the potency (EC50) and efficacy of this compound on specific Kv7 channel subtypes.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used, stably or transiently expressing the human Kv7 channel subunits of interest (e.g., Kv7.2 and Kv7.3).
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane is ruptured to allow electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ion channel currents.
-
-
Compound Application: this compound is applied at various concentrations to the external solution to determine its effect on the channel currents.
-
Data Analysis: The increase in current amplitude in the presence of the compound is measured, and concentration-response curves are generated to calculate the EC50 value.
Ion Channel Cross-Reactivity Screening (General Protocol)
Objective: To assess the off-target activity of a compound on a panel of other ion channels.
Methodology:
-
Assay Formats: High-throughput screening platforms are often employed, which can include automated patch-clamp systems or fluorescence-based assays that measure changes in membrane potential or ion concentration.
-
Target Panel: A standard safety pharmacology panel typically includes, but is not limited to:
-
hERG (Kv11.1): To assess the risk of cardiac arrhythmia (QT prolongation).
-
Nav1.5 (cardiac sodium channel): To evaluate effects on cardiac conduction.
-
Cav1.2 (L-type calcium channel): To assess effects on cardiac contractility and blood pressure.
-
Other neuronal sodium, calcium, and potassium channels to identify potential neurological off-target effects.
-
-
Data Interpretation: The concentration at which the compound inhibits 50% of the channel activity (IC50) is determined. A large therapeutic window between the on-target potency (EC50) and off-target inhibition (IC50) is desirable.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for its characterization.
Caption: Signaling pathway of this compound action on a neuron.
Caption: A typical experimental workflow for characterizing a Kv7 channel opener.
Conclusion
This compound is a potent opener of several therapeutically relevant Kv7 channel subtypes. Its primary mechanism of action is well-characterized and supports its development for the treatment of epilepsy. While detailed public data on its cross-reactivity with a broad panel of other ion channels is currently limited, such information is crucial for a comprehensive safety assessment. Researchers are encouraged to consult safety pharmacology data from the developers or conduct independent screening to fully evaluate the selectivity profile of this compound in the context of their specific research needs.
References
A Comparative Analysis of PF-05020182 and Flupirtine: Two Generations of Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PF-05020182, a novel Kv7 channel opener, and flupirtine (B1215404), a first-generation compound of the same class. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their respective pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Introduction
Voltage-gated potassium channels of the Kv7 family (Kv7.1-7.5), also known as KCNQ channels, are critical regulators of neuronal excitability.[1][2] Their activation leads to membrane hyperpolarization, which dampens neuronal firing.[3][4] This mechanism has made them attractive targets for the treatment of hyperexcitability disorders such as epilepsy and neuropathic pain.[1]
Flupirtine, a centrally acting, non-opioid analgesic, was one of the first compounds identified as a Kv7 channel activator and saw clinical use in Europe for pain management.[1][5] However, concerns over serious hepatotoxicity led to the withdrawal of its marketing authorization.[1] this compound is a more recent investigational compound designed as a Kv7 channel opener with a potentially improved safety and selectivity profile. This guide will objectively compare these two molecules based on available experimental data.
Chemical Structures
| Compound | Chemical Structure |
| This compound | N/A (Proprietary structure, not publicly available) |
| Flupirtine |  receptor antagonism.[5][7][8] This is not a direct interaction with the NMDA receptor but rather a consequence of the membrane hyperpolarization induced by Kv7 channel activation.[7][9][10] The hyperpolarized state enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby reducing its activity.[7][9][10] Flupirtine has also been reported to modulate GABA-A receptors.[11]
This compound is an opener of Kv7 channels, with demonstrated activity on human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels.[6] Its selectivity profile appears to be more defined than that of flupirtine, though further studies are needed for a complete characterization.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and flupirtine.
| Parameter | This compound | Flupirtine |
| Target | Kv7.2/7.3, Kv7.4, Kv7.3/7.5 | Pan-Kv7.2-7.5 activator, indirect NMDA receptor antagonist, GABA-A modulator |
| Potency (EC50) | Kv7.2/7.3: 334 nMKv7.4: 625 nMKv7.3/7.5: 588 nM[6] | Kv7.2/7.3: 3.6 µM[1] |
| Therapeutic Indication | Investigational for epilepsy | Analgesic (withdrawn from market) |
| Bioavailability (Oral) | N/A (Preclinical) | 90%[12] |
| Elimination Half-life | N/A (Preclinical) | ~7-10 hours[12] |
| Metabolism | N/A (Preclinical) | Hepatic |
| Primary Safety Concern | N/A (Preclinical) | Hepatotoxicity |
Experimental Protocols
In Vitro Electrophysiology: Kv7 Channel Activation
Objective: To determine the potency and efficacy of a test compound in activating specific Kv7 channel subtypes.
Methodology (General):
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv7 channel subtype(s) of interest (e.g., Kv7.2/7.3, Kv7.4, Kv7.5).
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The cell is held at a holding potential (e.g., -80 mV) and then depolarized with a series of voltage steps to elicit Kv7 channel currents.
-
The test compound is applied to the cell via a perfusion system at various concentrations.
-
The effect of the compound on the current-voltage relationship and the half-maximal activation voltage (V50) is measured.
-
Concentration-response curves are generated to determine the EC50 value of the compound for each channel subtype.
-
In Vivo Efficacy: Maximal Electroshock Seizure (MES) Model (for this compound)
Objective: To assess the anticonvulsant activity of a test compound in a rodent model of generalized tonic-clonic seizures.
Methodology (as typically performed):
-
Animal Model: Male Sprague-Dawley rats.[13]
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) or vehicle via a specific route (e.g., oral gavage).
-
At a predetermined time point after dosing (to coincide with peak plasma concentrations), a maximal electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[14][15]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[14][15]
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
-
Clinical Efficacy: Postoperative Pain Model (for Flupirtine)
Objective: To evaluate the analgesic efficacy and safety of flupirtine in patients with moderate to severe postoperative pain.
Methodology (Representative Randomized Controlled Trial):
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16][17][18]
-
Patient Population: Adult patients who have undergone a specific type of surgery (e.g., orthopedic, abdominal) and are experiencing at least a moderate level of pain.[16][19]
-
Intervention: Patients are randomly assigned to receive a single oral dose of flupirtine (e.g., 100 mg or 200 mg), a placebo, or an active comparator (e.g., a standard-of-care analgesic).[16][19][20]
-
Outcome Measures:
-
Primary: Sum of Pain Intensity Difference (SPID) over a specified time period (e.g., 4, 6, or 8 hours). Pain intensity is typically assessed using a visual analog scale (VAS) or a numerical rating scale (NRS).
-
Secondary: Total Pain Relief (TOPAR), time to onset of analgesia, duration of analgesia, and the proportion of patients requiring rescue medication.
-
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, and laboratory parameters.
Signaling Pathways and Experimental Workflows
Kv7 Channel Activation Signaling Pathway
Caption: Mechanism of action of Kv7 channel openers.
Flupirtine's Indirect NMDA Receptor Antagonism
Caption: Indirect NMDA receptor antagonism by flupirtine.
Discussion and Conclusion
The comparison between this compound and flupirtine highlights the evolution of Kv7 channel openers. Flupirtine, as a first-generation compound, demonstrated the therapeutic potential of this mechanism for analgesia. However, its broad pharmacological profile and, most critically, its association with severe hepatotoxicity, ultimately led to its withdrawal from the market.
This compound represents a more targeted approach, with a focus on specific neuronal Kv7 subtypes. The available preclinical data indicate a higher potency for Kv7.2/7.3 channels compared to flupirtine, which may translate to a more favorable therapeutic window. The development of this compound for epilepsy underscores the potential of this drug class beyond analgesia.
A direct head-to-head comparison is limited by the different stages of development and the lack of publicly available clinical data for this compound. The safety profile of this compound will be a critical determinant of its future clinical utility. Further research is needed to fully elucidate the comparative efficacy and safety of these two compounds. The development of second-generation Kv7 openers like this compound, with improved selectivity and safety, holds promise for the treatment of a range of neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Kv7/M Potassium Channels in Controlling Ectopic Firing in Nociceptors [frontiersin.org]
- 4. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 9. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flupirtine maleate | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 12. fedoa.unina.it [fedoa.unina.it]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Flupirtine in the treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of flupirtine for postoperative pain: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trial of oral flupirtine maleate in the treatment of pain after orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. To Study the Drug Flupirtine and its Role as Preemptive Analgesia in Patients Undergoing Laparoscopic Cholecystectomy in a Tertiary Care Hospital Setting: A Randomised, Double Blinded Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-05020182 and Next-Generation Kv7 Modulators for Neuronal Hyperexcitability Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Kv7 channel modulator PF-05020182 against emerging next-generation modulators, including azetukalner (XEN1101) and BHV-7000. The objective is to offer a comprehensive overview of their preclinical and clinical profiles to inform future research and development in the field of neuronal hyperexcitability disorders such as epilepsy.
Introduction to Kv7 Channel Modulation
Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5), also known as KCNQ channels, are critical regulators of neuronal excitability.[1][2][3] Specifically, heterotetramers of Kv7.2 and Kv7.3 subunits are the primary molecular correlate of the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[3][4] Augmenting the M-current through positive allosteric modulation of Kv7.2/7.3 channels is a clinically validated therapeutic strategy for seizure disorders.[2][4]
The first-in-class Kv7 channel opener, ezogabine (retigabine), demonstrated the efficacy of this mechanism but was withdrawn from the market due to off-target side effects.[2] This has spurred the development of next-generation Kv7 modulators with improved potency, selectivity, and safety profiles. This guide focuses on comparing this compound with two prominent next-generation candidates, azetukalner and BHV-7000.
Comparative Efficacy and Potency
The following tables summarize the available preclinical data for this compound, azetukalner, and BHV-7000. It is important to note that the data have been compiled from various sources and may not have been generated in head-to-head studies under identical experimental conditions.
| Compound | Target | In Vitro Potency (EC50) | In Vivo Efficacy (MES Model) | Selectivity Profile |
| This compound | Kv7.2/7.3, Kv7.4, Kv7.3/7.5 | Kv7.2/7.3: ~334 nMKv7.4: ~625 nMKv7.3/7.5: ~588 nM | Effective in rat MES model (dose-dependent) | Preferential for neuronal Kv7 subtypes over cardiac Kv7.1/KCNE1. |
| Azetukalner (XEN1101) | Kv7.2/7.3 | Kv7.2/7.3: ~0.034 - 0.042 µM (~34-42 nM) | ~15-fold more potent than ezogabine based on brain exposure in mouse MES model. | Highly selective for Kv7.2/7.3 over Kv7.3/7.5 and Kv7.4. No significant activity at other ion channels or receptors reported. |
| BHV-7000 | Kv7.2/7.3 | EC50 of ~100 nM for dampening neuronal excitability. | Potent anti-seizure efficacy in the rat MES model. | Selective for Kv7.2/7.3 with minimal GABA-A receptor activation.[4][5][6][7][8] |
Signaling Pathways and Experimental Workflows
Kv7 Channel Signaling Pathway
The activity of Kv7 channels is modulated by various intracellular signaling pathways. A key pathway involves the Gq/11-coupled receptors, such as muscarinic M1 receptors. Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function, resulting in channel closure and increased neuronal excitability.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of Kv7 modulators typically involves a tiered approach, starting with in vitro characterization of potency and selectivity, followed by in vivo assessment of anticonvulsant efficacy in animal models.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and mechanism of action of Kv7 modulators on specific Kv7 channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Kv7 channel subunits of interest (e.g., Kv7.2/7.3).
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
The whole-cell configuration of the patch-clamp technique is established.
-
Cells are held at a holding potential of -80 mV.
-
To elicit Kv7 currents, voltage steps are applied. A typical protocol involves a depolarizing step to a test potential (e.g., -40 mV) for 1-2 seconds.
-
The test compound is applied via the perfusion system at increasing concentrations to determine the EC50 value.
-
To assess the effect on the voltage-dependence of activation, a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments) are applied before and after compound application. The resulting tail currents at a subsequent hyperpolarizing step (e.g., -120 mV) are measured and plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.[9]
In Vivo Anticonvulsant Efficacy: Maximal Electroshock Seizure (MES) Model
Objective: To evaluate the ability of a compound to prevent the spread of seizures in a preclinical model of generalized tonic-clonic seizures.
Animals: Male Sprague-Dawley rats (100-150 g) or male CF-1 mice.
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 150 mA for rats, 50 mA for mice, 60 Hz, 0.2-second duration) is delivered through corneal electrodes.[10] A topical anesthetic is applied to the corneas prior to electrode placement.[10]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.[10][11]
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
To determine the median effective dose (ED50), multiple groups of animals are administered different doses of the compound, and the percentage of animals protected in each group is determined. The ED50 is then calculated using probit analysis.
Conclusion
This compound is a potent opener of neuronal Kv7 channels with demonstrated efficacy in preclinical models of epilepsy. The next-generation modulators, azetukalner (XEN1101) and BHV-7000, appear to offer significant improvements in potency and selectivity for the Kv7.2/7.3 subtype. Azetukalner has shown robust, dose-dependent anti-seizure activity in clinical trials for focal onset seizures.[12][13][14] BHV-7000 has demonstrated a favorable safety and tolerability profile in Phase 1 studies and has confirmed target engagement in the central nervous system.[4][5][7][15][16][17][18]
The enhanced potency and selectivity of these next-generation compounds may translate into a wider therapeutic window and a more favorable side-effect profile compared to earlier Kv7 modulators. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these compounds. The continued development of novel Kv7 modulators with optimized pharmacological properties holds great promise for patients with epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. biohaven.com [biohaven.com]
- 6. biohaven.com [biohaven.com]
- 7. phase 1 multiple ascending dose studies demonstrate safety and tolerability of bhv-7000, a novel kv7 potassium channel activator [aesnet.org]
- 8. biohaven.com [biohaven.com]
- 9. researchgate.net [researchgate.net]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 12. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. long-term safety and efficacy of azetukalner, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 15. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting [prnewswire.com]
- 16. biospace.com [biospace.com]
- 17. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 18. neurologylive.com [neurologylive.com]
Head-to-Head Comparison: PF-05020182 and XEN1101 in the Treatment of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational potassium channel openers, PF-05020182 and XEN1101, for the treatment of epilepsy. The information is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds.
Executive Summary
Both this compound and XEN1101 are potent activators of Kv7 (KCNQ) potassium channels, a clinically validated target for anti-seizure therapies.[1][2][3] XEN1101, a next-generation Kv7 activator, has demonstrated significant, dose-dependent efficacy in reducing seizure frequency in a Phase 2b clinical trial for focal epilepsy and is currently in Phase 3 development.[3][4][5] In contrast, this compound has shown promise in preclinical models, but publicly available clinical trial data is limited.[6][7][8] Preclinical evidence suggests XEN1101 is significantly more potent than the first-generation Kv7 opener, ezogabine, and is designed to avoid the pigmentary abnormalities associated with long-term ezogabine use.[2][9]
Mechanism of Action
Both compounds share a primary mechanism of action: positive allosteric modulation of neuronal Kv7 (KCNQ) potassium channels.[1][2][10][11] These channels are crucial in stabilizing the neuronal membrane potential and controlling neuronal excitability.[11][12] By enhancing the opening of these channels, this compound and XEN1101 increase potassium efflux, which hyperpolarizes the neuron and reduces the likelihood of excessive firing that leads to seizures.[10][11] The primary targets are heteromeric Kv7.2/7.3 channels, which are predominantly expressed in neurons and are genetically linked to epilepsy.[10][11][13]
Signaling Pathway Diagram
Caption: Mechanism of action for Kv7 channel openers.
Head-to-Head Comparison: Preclinical and Clinical Data
| Feature | This compound | XEN1101 |
| Mechanism of Action | Orally active opener of Kv7 channels.[6] | Positive allosteric modulator of Kv7.2-7.5 potassium channels.[2][14] |
| Target Selectivity | Activates human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5.[6] | More selective for Kv7.2/7.3 channels compared to Kv7.3/7.5 and Kv7.4.[14] Does not affect Kv7.1 or hERG channels.[14] |
| In Vitro Potency | EC50 of 334 nM for Kv7.2/7.3, 625 nM for Kv7.4, and 588 nM for Kv7.3/7.5.[6] | ~20-fold more potent than ezogabine for Kv7.2/7.3 heterotetramers (EC50 = 0.034 µM vs 0.950 µM for ezogabine).[2] |
| Preclinical Efficacy | Dose-dependently decreased tonic extension convulsions in the maximal electroshock (MES) assay in rats.[7] | Efficacious as monotherapy and in combination with other anti-seizure medications in preclinical models.[15] Requires ~15-fold less brain exposure than ezogabine for half-maximal activity in a mouse MES model.[9] |
| Clinical Development | Phase of development is not clearly defined in publicly available information. | Currently in Phase 3 clinical trials for focal epilepsy and primary generalized tonic-clonic seizures.[3][5] |
| Clinical Efficacy (Focal Epilepsy) | No publicly available clinical trial data. | Phase 2b (X-TOLE study): Statistically significant, dose-dependent reduction in monthly focal seizure frequency.[5] Median percent reduction from baseline: 33.2% (10 mg), 46.4% (20 mg), and 52.8% (25 mg), compared to 18.2% for placebo.[5] |
| Safety and Tolerability | No publicly available clinical safety data. | Phase 2b (X-TOLE study): Generally well-tolerated.[4] Most common treatment-emergent adverse events were dizziness, somnolence, and fatigue, consistent with other anti-seizure medications.[13] No evidence of pigmentary abnormalities seen with ezogabine.[9][16] |
Experimental Protocols
Maximal Electroshock (MES) Assay
The MES assay is a widely used preclinical model to evaluate the anticonvulsant activity of investigational drugs.
Workflow Diagram
Caption: Workflow for the Maximal Electroshock (MES) assay.
Protocol Details:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound (this compound or XEN1101) or vehicle is administered orally or via another appropriate route at various doses to different groups of animals.
-
Electrical Stimulation: At the time of expected peak drug effect, a brief electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension seizure at each dose is calculated. This data is used to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.
In Vitro Patch-Clamp Electrophysiology
This technique is used to measure the effect of compounds on the activity of specific ion channels, such as Kv7 subtypes.
Workflow Diagram
Caption: Workflow for in vitro patch-clamp electrophysiology.
Protocol Details:
-
Cell Lines: Human embryonic kidney (HEK) cells or other suitable cell lines are genetically engineered to express the specific human Kv7 channel subtypes of interest (e.g., Kv7.2/7.3).
-
Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. This allows for the measurement of the flow of ions through the channels in the patched membrane.
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage, and the resulting current flowing through the ion channels is measured.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Analysis: The changes in the ion currents in response to the compound are measured. A concentration-response curve is generated to determine the EC50, which is the concentration of the compound that produces 50% of the maximal effect.
Conclusion
XEN1101 has emerged as a promising next-generation Kv7 channel opener with a strong preclinical profile and robust clinical efficacy data in adults with focal epilepsy. Its once-daily dosing and lack of the pigmentation issues that plagued the first-generation compound, ezogabine, make it an attractive candidate for further development.[9][17] this compound also demonstrates potent activity in preclinical models, but a comprehensive comparison is limited by the lack of publicly available clinical data. Further clinical investigation of this compound is needed to fully assess its therapeutic potential relative to XEN1101.
References
- 1. Retigabine - Wikipedia [en.wikipedia.org]
- 2. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 3. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Investigational Drug Offers Relief for Patients with Treatment-Resistant Epilepsy | NYU Langone News [nyulangone.org]
- 5. biospace.com [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 10. scispace.com [scispace.com]
- 11. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Xenon Pharmaceuticals Announces Promising New Pre-Clinical Data and Provides Clinical Overview of its XEN1101 Program at ASENT 2021 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. encodelp.com [encodelp.com]
In Vitro Validation of PF-05020182: A Comparative Guide to M-Current Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of PF-05020182, a Kv7 channel opener, with other known M-current modulators. The M-current, a non-inactivating potassium current, is a critical regulator of neuronal excitability, making it a key target for therapeutic intervention in conditions such as epilepsy. This compound has been investigated for its potential as an anticonvulsant. This document summarizes key experimental data, details relevant in vitro protocols, and provides visual representations of the underlying signaling pathway and experimental workflow to aid researchers in their evaluation of this and similar compounds.
Comparative Efficacy of M-Current Modulators
The following table summarizes the in vitro potency of this compound and other notable M-current modulators. The data, primarily derived from electrophysiological studies, highlights the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for their action on various Kv7 (KCNQ) channel subtypes, which are the molecular correlates of the M-current.
| Compound | Target | Action | EC50 / IC50 (µM) | Notes |
| This compound | Kv7.2/7.3 | Opener | 0.334[1] | Orally active and blood-brain barrier penetrable.[1] |
| Kv7.4 | Opener | 0.625[1] | ||
| Kv7.3/7.5 | Opener | 0.588[1] | ||
| Retigabine | KCNQ2/Q3 | Opener | 1.6[2] | A former anticonvulsant, its use was limited by side effects. |
| Flupirtine | Neuronal K+ Channels | Opener | Not specified for M-current | A non-opioid analgesic that also acts on Kv7 channels.[3][4] |
| Linopirdine (B1675542) | M-current (Kv7) | Inhibitor | 2.4 - 8.5[5][6] | A cognition enhancer that blocks M-type K+ currents.[7] |
| XE991 | M-current (KCNQ) | Inhibitor | 0.6 - 0.98[8][9] | A potent and selective blocker of KCNQ channels.[1] |
Experimental Protocols
The in vitro validation of M-current modulators like this compound predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell expressing the target ion channels.
Whole-Cell Patch-Clamp Protocol for M-Current Measurement
This protocol outlines the key steps for assessing the effect of a compound on M-currents in a neuronal cell line or primary neurons.
1. Cell Preparation:
- Culture neuronal cells (e.g., PC12, SH-SY5Y, or primary hippocampal neurons) on glass coverslips.
- For cells not endogenously expressing sufficient M-current, transiently transfect with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
2. Solutions:
- External Solution (ACSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
- Internal (Pipette) Solution: Typically contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, and 0.3 NaGTP, with pH adjusted to 7.3 with KOH.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Under visual guidance, approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -70 mV.
4. M-Current Elicitation and Measurement:
- To elicit the M-current, apply a depolarizing voltage step (e.g., to -20 mV for 500 ms). This will activate the M-current, which is observed as a slow, non-inactivating outward current.
- The M-current can be further isolated by its characteristic deactivation tail current upon repolarization to a more negative potential (e.g., -50 mV).
- To specifically measure the M-current, a deactivating voltage protocol can be used where the cell is held at a depolarized potential (e.g., -20 mV) and then stepped to a hyperpolarized potential (e.g., -50 mV). The amplitude of the slowly deactivating tail current is a measure of the M-current.
5. Compound Application and Data Analysis:
- After establishing a stable baseline recording of the M-current, apply the test compound (e.g., this compound) to the bath via the perfusion system at various concentrations.
- Record the changes in M-current amplitude in the presence of the compound.
- For openers like this compound, an increase in the M-current amplitude is expected.
- Construct a concentration-response curve by plotting the percentage change in M-current against the compound concentration.
- Fit the data with a Hill equation to determine the EC50 or IC50 value.
Visualizations
M-Current Signaling Pathway
The M-current is primarily mediated by the heteromeric assembly of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) potassium channel subunits. The activity of these channels is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[10][11] Agonist binding to Gq-coupled receptors, such as muscarinic acetylcholine (B1216132) receptors, activates phospholipase C (PLC), which in turn hydrolyzes PIP2. The depletion of PIP2 leads to the closure of KCNQ channels and the suppression of the M-current, resulting in neuronal depolarization and increased excitability.
Caption: M-current signaling pathway mediated by KCNQ channels.
Experimental Workflow for In Vitro M-Current Analysis
The following diagram illustrates a typical workflow for the in vitro validation of an M-current modulator using whole-cell patch-clamp electrophysiology. The process begins with the preparation of cells and solutions, followed by the electrophysiological recording, data acquisition, and finally, data analysis to determine the compound's potency.
Caption: Workflow for in vitro M-current modulator validation.
References
- 1. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]
- 2. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XE 991 dihydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 10. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating [frontiersin.org]
A Comparative Guide to the Therapeutic Windows of PF-05020182 and Ezogabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data available for PF-05020182 and the extensive preclinical and clinical data for ezogabine, with a focus on their therapeutic windows as modulators of Kv7 potassium channels. While direct head-to-head comparative studies evaluating the therapeutic index of this compound and ezogabine are not publicly available, this document synthesizes existing data to offer insights into their relative potency, efficacy, and potential safety profiles.
Executive Summary
Both this compound and ezogabine are positive allosteric modulators of Kv7 (KCNQ) potassium channels, a validated target for the treatment of epilepsy.[1] Ezogabine, the first-in-class Kv7 channel opener approved for clinical use, has a well-documented efficacy and safety profile, though its use was ultimately limited by side effects.[2][3] this compound is a newer investigational compound designed to target the same channels.[4][5] This guide aims to juxtapose the available data to aid researchers in assessing their potential therapeutic windows.
Data Presentation
The following tables summarize the available quantitative data for this compound and ezogabine, facilitating a comparison of their in vitro potency and in vivo anticonvulsant activity.
Table 1: In Vitro Potency on Human Kv7 Channels
| Compound | Target | EC50 (nM) | Assay Type |
| This compound | Kv7.2/7.3 | 334 | Not Specified |
| Kv7.4 | 625 | Not Specified | |
| Kv7.3/7.5 | 588 | Not Specified | |
| Ezogabine | Kv7.2/7.3 | 920 | Electrophysiology |
| Kv7.2/7.3 | 950 | K+ Flux Assay |
Data for this compound from[4]. Data for ezogabine from a comparative study with XEN1101[6].
Table 2: Preclinical Anticonvulsant Efficacy
| Compound | Animal Model | Efficacy Endpoint | ED50 (mg/kg) | Route of Administration |
| This compound | Rat Maximal Electroshock (MES) | Inhibition of tonic extension | Data not available | Oral |
| Ezogabine | Rat Lamotrigine-Resistant Amygdala Kindling | Increased afterdischarge threshold | 3.2 | Intraperitoneal |
| Mouse Maximal Electroshock (MES) | Half-maximal activity | Requires ~15-fold more brain exposure than XEN1101 | Not Specified |
Information on this compound from[4][5]. Data for ezogabine from[2] and a comparative study with XEN1101[6].
Table 3: Adverse Effect Profile of Ezogabine (from clinical and preclinical data)
| Adverse Effect Category | Specific Effects | Notes |
| Central Nervous System | Dizziness, somnolence, fatigue, confusional state, vertigo, tremor, abnormal coordination, diplopia, disturbance in attention, memory impairment, asthenia, blurred vision, gait disturbance, aphasia, dysarthria, balance disorder.[7] | Most common adverse effects observed in clinical trials. |
| Urinary System | Urinary hesitation, urinary retention, decreased urine flow.[8] | Related to the relaxing effect of Kv7 channel activation on bladder smooth muscle. |
| Memory and Learning | Transient impairment in learning processes in rats at higher doses.[7] | Observed in preclinical studies. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology for Kv7 Channel Openers
Objective: To determine the potency and efficacy of compounds in modulating specific Kv7 channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: Stably transfected cell lines expressing the desired human Kv7 channel subunits (e.g., Kv7.2/7.3) are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv7 currents, depolarizing voltage steps are applied.
-
Data Analysis: The effect of the compound is assessed by measuring the increase in current amplitude or the leftward shift in the voltage-dependence of activation. Concentration-response curves are generated to determine the EC50 value.
Maximal Electroshock Seizure (MES) Test
Objective: To evaluate the anticonvulsant efficacy of a compound in a model of generalized tonic-clonic seizures.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of predicted peak effect, a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Rotarod Test for Motor Impairment
Objective: To assess the potential for a compound to cause motor incoordination or neurotoxicity.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Apparatus: A rotating rod apparatus is used, which can be set to a constant speed or an accelerating speed.
-
Training: Animals are trained on the rotarod for a set period before the test day to establish a baseline performance.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of predicted peak effect, animals are placed on the rotating rod, and the latency to fall is recorded.
-
Data Analysis: The dose that causes 50% of the animals to fall from the rod within a specified time (TD50) is determined.
Mandatory Visualization
Caption: Signaling pathway of this compound and ezogabine via Kv7 channel activation.
Caption: Experimental workflow for assessing the therapeutic window of Kv7 channel openers.
Caption: Logical relationship for comparing the therapeutic windows of the two compounds.
References
- 1. Retigabine - Wikipedia [en.wikipedia.org]
- 2. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and development of ezogabine for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 7. The possibility of adverse effect of Kv7-channel opener retigabine on memory processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-05020182: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for the investigational Kv7 channel opener, PF-05020182. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure safety and regulatory compliance within their laboratories. As an investigational compound, this compound requires careful handling and disposal in accordance with federal, state, and local regulations for hazardous waste.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of both used and unused this compound. This process is designed to minimize environmental impact and ensure the safety of all laboratory personnel.
Caption: Disposal Workflow for this compound.
-
Waste Characterization : Identify all waste streams containing this compound. This includes unused solid compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Consult Environmental Health and Safety (EHS) : Before proceeding, it is mandatory to contact your institution's EHS department. They will provide critical information on whether this compound is classified as a hazardous waste and will supply specific protocols for its disposal that are compliant with local and national regulations.
-
Review the Safety Data Sheet (SDS) : Obtain and thoroughly review the SDS for this compound from the supplier. The SDS will contain a dedicated section on disposal considerations, offering explicit instructions. While a specific SDS for this compound is not publicly available, suppliers like MedchemExpress and Benchchem can provide one upon request.
-
Waste Segregation : Do not mix this compound waste with other laboratory waste streams unless explicitly instructed to do so by your EHS department. Proper segregation prevents unforeseen chemical reactions and ensures correct disposal pathways.
-
Proper Containerization :
-
Solid Waste : Place unused this compound powder and contaminated solids (e.g., weighing paper, contaminated gloves) into a designated, sealable hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a compatible, leak-proof hazardous waste container. If the solvent is flammable, use a grounded solvent waste container.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.
-
-
Storage and Pickup : Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's procedures to request a waste pickup from the EHS department.
Experimental Protocols Referenced in Literature
This compound is noted for its activity as a Kv7 channel opener, with demonstrated efficacy in preclinical models of epilepsy. The primary experimental protocol cited in the literature is the Maximal Electroshock (MES) seizure model.
Maximal Electroshock (MES) Test Protocol
This protocol is used to assess the in vivo anticonvulsant activity of compounds like this compound.
-
Animal Subjects : Adult male mice or rats are typically used.
-
Compound Administration : this compound is administered, often orally, at varying doses to different groups of animals. A vehicle control group is also included.
-
Induction of Seizure : At a predetermined time after compound administration, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation : The primary endpoint is the observation of the tonic hindlimb extension, which is a characteristic of a maximal seizure in this model.
-
Data Analysis : The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals.
Caption: MES Test Experimental Workflow.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound as a Kv7 channel opener.
| Channel Subtype | EC₅₀ (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
By adhering to these disposal procedures and understanding the experimental context of this compound, laboratory professionals can maintain a safe and compliant research environment. Always prioritize consulting your institution's EHS department and the official Safety Data Sheet for the most accurate and specific guidance.
Navigating the Safe Handling of PF-05020182: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for the novel Kv7 channel opener, PF-05020182, is critical for ensuring the safety of researchers and the integrity of scientific study. As a potent, pharmacologically active compound, this compound necessitates stringent handling procedures to minimize exposure risk and prevent contamination. This guide provides a comprehensive framework for laboratory personnel, offering immediate, actionable safety and logistical information.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. A risk-based assessment should always precede any handling of the compound, with the level of PPE adjusted to the specific procedures being undertaken.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable gown or lab coat with elastic cuffs- Double nitrile gloves- Safety glasses or goggles | High risk of aerosolization and inhalation of fine particles. A PAPR offers the highest level of respiratory protection. Double gloving provides an additional barrier against skin contact. |
| Solution Preparation and Handling | - Chemical fume hood- Lab coat- Safety glasses with side shields- Nitrile gloves | Reduced risk of aerosolization compared to handling the solid form, but the potential for splashes and skin contact remains. All manipulations should be performed within a certified chemical fume hood to control vapor exposure. |
| In-vivo Dosing and Animal Handling | - Lab coat or disposable gown- Safety glasses- Nitrile gloves | Focus on preventing skin contact and ingestion. Good laboratory hygiene practices are paramount. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Emergency Procedures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these emergency procedures.
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, administer oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste should be treated as hazardous.
Disclaimer: This document provides general guidance for the safe handling of this compound based on best practices for potent pharmaceutical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS and your institution's safety protocols before handling any chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
